Product packaging for Eupahualin C(Cat. No.:)

Eupahualin C

Cat. No.: B593240
M. Wt: 360.4 g/mol
InChI Key: FAOCYDOPXMGUET-OSTFJODSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eupahualin C (CAS 108525-39-9) is a germacranolide-type sesquiterpene lactone of natural origin, with a molecular formula of C20H24O6 and a molecular weight of 360.40 . This compound is provided with high purity levels (≥95% to ≥98%) for research applications . Scientific studies highlight its significance in oncology research, particularly for its cytotoxic and antiproliferative activities. Research indicates that this compound and its structural analogues exhibit low micromolar potency against prostate cancer cells, demonstrating effectiveness in clonogenic assays and suggesting a mechanism of action that may involve causing G2/M cell cycle accumulation and the formation of abnormal mitotic spindles . These properties make this compound a valuable reference standard and investigative tool for researchers exploring new chemotherapeutic agents and studying the structure-activity relationships of sesquiterpene lactones . The product is stable at room temperature . This compound is intended for research and further manufacturing use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O6 B593240 Eupahualin C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3aR,4R,6E,10E,11aR)-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-12-5-4-6-15(11-22)10-17(25-19(23)13(2)7-8-21)18-14(3)20(24)26-16(18)9-12/h6-7,9,11,16-18,21H,3-5,8,10H2,1-2H3/b12-9+,13-7+,15-6+/t16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOCYDOPXMGUET-OSTFJODSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\CC1)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Isolation of Eupahualin C from Eupatorium hualienense: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the isolation of Eupahualin C, a sesquiterpene lactone, from the plant Eupatorium hualienense. While the primary research article detailing the specific isolation of this compound was not accessible for a comprehensive review, this document provides a generalized protocol based on established methods for isolating similar compounds from the Eupatorium genus. It also presents the known biological context of this compound class.

Introduction to this compound and Eupatorium hualienense

Eupatorium hualienense, a plant species belonging to the Asteraceae family, is a source of various bioactive secondary metabolites. Among these are sesquiterpene lactones, a class of natural products known for their diverse pharmacological activities. Phytochemical investigations have led to the isolation of several new sesquiterpene lactones from this plant, including Eupahualins A-E. This compound belongs to the germacrane subtype of sesquiterpenoids. Compounds in this family, including those isolated from Eupatorium hualienense, have demonstrated significant cytotoxic activities against various cancer cell lines, such as human chronic myelogenous leukemia (K562) and human bone cancer (U2OS) cells.

Generalized Experimental Protocol for Isolation

The following protocol is a representative methodology for the extraction and isolation of sesquiterpene lactones from Eupatorium species, adapted from various studies on related compounds.[1][2][3]

1. Plant Material Collection and Preparation:

  • The aerial parts of Eupatorium hualienense are collected, identified, and dried in a shaded, well-ventilated area.

  • The dried plant material is then ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature.

  • The extraction process is often repeated multiple times to ensure the complete recovery of secondary metabolites.

  • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • The ethyl acetate and n-butanol fractions are often enriched in sesquiterpene lactones.

4. Chromatographic Purification:

  • The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to multiple steps of column chromatography for the isolation of individual compounds.

  • Initial Separation (e.g., Silica Gel Column Chromatography): The fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification (e.g., Sephadex LH-20 Column Chromatography): Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

  • Final Purification (e.g., High-Performance Liquid Chromatography - HPLC): The final purification of this compound is typically achieved using preparative or semi-preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.

Data Presentation

The following tables represent the type of quantitative data that would be collected during the isolation and characterization of this compound. Please note that the specific values are hypothetical due to the inaccessibility of the primary literature.

Table 1: Hypothetical Yields from Extraction and Fractionation of E. hualienense

StepInput MaterialOutputYield (%)
ExtractionDried Aerial Parts (1 kg)Crude Methanol Extract100 g
FractionationCrude Extract (100 g)n-Hexane Fraction25 g
Ethyl Acetate Fraction30 g
n-Butanol Fraction20 g
Aqueous Fraction25 g
IsolationEthyl Acetate Fraction (30 g)Purified this compound50 mg

Table 2: Hypothetical Spectroscopic Data for this compound

TechniqueData
¹H NMR Characteristic signals for a germacrane-type sesquiterpene lactone, including olefinic protons, protons adjacent to oxygenated carbons, and methyl groups.
¹³C NMR Approximately 15 carbon signals, including carbonyl carbons, olefinic carbons, oxygen-bearing carbons, and methyl carbons.
Mass Spec. Molecular ion peak corresponding to the molecular formula of this compound.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the isolation of this compound from Eupatorium hualienense.

Isolation_Workflow Plant Dried & Powdered E. hualienense Extraction Methanol Extraction Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Solvent Partitioning Crude_Extract->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Semi_Pure Semi-pure Fractions Silica_Gel->Semi_Pure HPLC Preparative HPLC Semi_Pure->HPLC Eupahualin_C Pure this compound HPLC->Eupahualin_C

Generalized workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

Detailed studies on the specific signaling pathways affected by this compound are not available in the reviewed literature. However, sesquiterpene lactones, as a class, are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of an α,β-unsaturated γ-lactone moiety in many of these compounds allows them to act as Michael acceptors, reacting with nucleophilic residues in proteins and potentially disrupting cellular processes.

The initial report on Eupahualins indicated significant cytotoxic activity against human chronic myelogenous leukemia (K562) and human bone cancer (U2OS) cell lines. Further research is required to elucidate the precise mechanisms of action and the signaling pathways involved in the bioactivity of this compound.

Conclusion

The isolation of this compound from Eupatorium hualienense follows a standard phytochemical workflow involving extraction, fractionation, and multi-step chromatography. While the specific, detailed protocol and quantitative data for this compound's isolation and bioactivity remain to be fully elucidated from publicly accessible sources, the generalized methods presented here provide a solid foundation for researchers in the field. The reported cytotoxicity of this class of compounds suggests that this compound may be a valuable lead compound for further investigation in drug development.

References

Spectroscopic Data Analysis of Eupahualin C: A Technical Overview of NMR and MS Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Eupahualin C, a representative sesquiterpene lactone. While the specific compound "this compound" is not extensively documented in publicly available literature, this whitepaper details the characteristic Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data typical for this class of natural products, with a focus on a recently isolated analogue from the Eupatorium genus. The presented data and methodologies are essential for the structural elucidation, characterization, and analysis of these compounds in research and drug development.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for a representative sesquiterpene lactone, (4Z)-3α-acetoxy-8β-(3-furoyloxy)germacra-1(10),4,11(13)-trien-(12,6α)-olide, isolated from Eupatorium heterophyllum. This data is analogous to what would be expected for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionδH (ppm)Multiplicity (J in Hz)
15.10t (7.8)
2.11overlapped
2.75m
35.63dd (11.7, 5.1)
55.24d (10.8)
65.31t (9.8)
72.98m
85.72dd (9.8, 8.8)
2.41d (13.5)
2.72d (13.9)
13a5.78s
13b6.32s
141.90s
151.79s
OAc2.10s
2''8.01s
4''6.75s
5''7.45s

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionδC (ppm)
1131.2
237.5
375.4
4138.8
5126.3
678.9
752.1
871.8
940.1
10135.1
11139.1
12170.3
13121.8
1418.2
1517.1
OAc (C=O)170.1
OAc (CH₃)21.2
1''125.8
2''147.9
3''111.1
4''144.2
5''144.2

Table 3: Mass Spectrometry Data

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Formula
HREIMSPositive400.1518 [M]⁺C₂₂H₂₄O₇

Experimental Protocols

2.1 NMR Spectroscopy

  • Sample Preparation: A sample of the purified sesquiterpene lactone (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

  • ¹H NMR: Spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR: Spectra are acquired with a spectral width of approximately 250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically several thousand). Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

  • 2D NMR: To aid in structural elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

2.2 Mass Spectrometry

  • Instrumentation: High-Resolution Electron Ionization Mass Spectrometry (HREIMS) is performed on a mass spectrometer equipped with an electron ionization source.

  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe.

  • Ionization: The sample is bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer. The high-resolution capability allows for the determination of the elemental composition of the molecular ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel sesquiterpene lactone like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Eupatorium Plant Material Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Isolated this compound Chromatography->Pure_Compound NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR_Spectroscopy MS_Spectrometry Mass Spectrometry (HREIMS) Pure_Compound->MS_Spectrometry NMR_Data NMR Data Interpretation NMR_Spectroscopy->NMR_Data MS_Data MS Data Interpretation MS_Spectrometry->MS_Data Structure_Proposal Proposed Structure NMR_Data->Structure_Proposal MS_Data->Structure_Proposal Final_Structure Final Structure Confirmation Structure_Proposal->Final_Structure

An In-depth Technical Guide to the Biosynthesis of Eupahualin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupahualin C, a member of the guaianolide class of sesquiterpenoid lactones, is a natural product of significant interest due to its potential biological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research into the biosynthesis of related guaianolides in the Asteraceae family allows for the construction of a detailed putative pathway. This technical guide provides a comprehensive overview of the proposed biosynthetic route to this compound, from the universal terpenoid precursors to the final intricate oxidative modifications. It includes detailed descriptions of the key enzymatic steps, proposed intermediates, and the classes of enzymes involved, with a particular focus on terpene synthases and cytochrome P450 monooxygenases. Furthermore, this guide presents representative quantitative data for sesquiterpenoid lactones and detailed experimental protocols for the functional characterization of the biosynthetic enzymes involved. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction to Sesquiterpenoid Lactone Biosynthesis

Sesquiterpenoid lactones (STLs) are a large and diverse group of C15 terpenoids characterized by a lactone ring. They are predominantly found in the Asteraceae family and exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The biosynthesis of all terpenoids, including STLs, originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

The biosynthesis of a specific STL, such as this compound, can be broadly divided into three stages:

  • Formation of the Sesquiterpene Scaffold: The C15 precursor, farnesyl diphosphate (FPP), is cyclized by a terpene synthase (TPS) to form the basic carbon skeleton of the sesquiterpene. For most guaianolides, this initial scaffold is germacrene A.

  • Formation of the Lactone Ring: The germacrene A skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to form a lactone ring, resulting in a germacranolide intermediate such as costunolide.

  • Skeletal Rearrangement and Tailoring: The germacranolide skeleton is then rearranged to the characteristic guaianolide framework, followed by further oxidative modifications (hydroxylations, epoxidations, etc.) and acylations to produce the final diverse array of STLs.

Proposed Biosynthetic Pathway of this compound

Based on the established biosynthesis of other guaianolide sesquiterpenoid lactones, the following is a putative biosynthetic pathway for this compound.

Step 1: Formation of Farnesyl Diphosphate (FPP)

IPP and DMAPP, derived from the MVA and MEP pathways, are condensed by FPP synthase (FPPS) to yield the C15 precursor, farnesyl diphosphate.

Step 2: Cyclization of FPP to (+)-Germacrene A

FPP is cyclized by a specific terpene synthase, (+)-germacrene A synthase (GAS), to form the key intermediate, (+)-germacrene A.[1][2] This enzyme is a critical branching point in the biosynthesis of many STLs.

Step 3: Oxidation of (+)-Germacrene A to Germacrene A Acid

The methyl group at the C12 position of (+)-germacrene A is oxidized in a three-step process to a carboxylic acid, yielding germacrene A acid. This reaction is catalyzed by a cytochrome P450 enzyme, germacrene A oxidase (GAO).[3][4][5]

Step 4: Formation of Costunolide

Germacrene A acid is then hydroxylated at the C6 position by another cytochrome P450, costunolide synthase (COS).[6] The resulting 6α-hydroxy-germacrene A acid is unstable and spontaneously undergoes lactonization to form the stable germacranolide, costunolide.[7][8]

Step 5: Conversion of Costunolide to a Guaianolide Intermediate

The germacranolide skeleton of costunolide is rearranged to the guaianolide skeleton. This is proposed to be catalyzed by a kauniolide synthase (KLS)-like enzyme, which is also a cytochrome P450. This enzyme likely hydroxylates costunolide, initiating a cyclization to form the characteristic 5,7-fused ring system of guaianolides.

Step 6: Tailoring of the Guaianolide Skeleton to Yield this compound

The final steps in the biosynthesis of this compound involve a series of oxidative modifications to the guaianolide core. Based on the likely structure of this compound (a hydroxylated and acylated derivative of a basic guaianolide), these steps are catalyzed by other specific cytochrome P450 hydroxylases and acyltransferases. These enzymes introduce hydroxyl groups at specific positions and subsequently attach acyl moieties, leading to the final structure of this compound.

Diagram of the Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_0 Core Terpenoid Pathway cluster_1 Sesquiterpenoid Lactone Pathway IPP_DMAPP IPP + DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPPS Germacrene_A (+)-Germacrene A FPP->Germacrene_A Germacrene A Synthase (GAS) GAA Germacrene A Acid Germacrene_A->GAA Germacrene A Oxidase (GAO, CYP) Costunolide Costunolide GAA->Costunolide Costunolide Synthase (COS, CYP) Guaianolide_Intermediate Guaianolide Intermediate Costunolide->Guaianolide_Intermediate Kauniolide Synthase-like (KLS, CYP) Eupahualin_C This compound Guaianolide_Intermediate->Eupahualin_C Hydroxylases (CYPs) Acyltransferases

A putative biosynthetic pathway for this compound.

Quantitative Data on Sesquiterpenoid Lactones

While specific quantitative data for the biosynthesis of this compound is not available, the following tables provide representative data on the quantification of various sesquiterpenoid lactones from plant extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a common analytical technique in the field.

Table 1: Quantitative Analysis of Sesquiterpenoid Lactones in Inula britannica [9]

CompoundLinearity (μg/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
1-O-acetylbritannilactone0.52 - 104> 0.999515.652.098.12 - 101.39
Britannilactone0.50 - 100> 0.999612.550.098.54 - 101.21
Inulanolide0.48 - 96> 0.999314.448.099.15 - 100.87

Table 2: Quantitative Analysis of Sesquiterpenoid Lactones in Centaurea benedicta [10]

CompoundConcentration Range (μg/mL)LOD (μg/mL)LOQ (μg/mL)
Cnicin0.5 - 100> 0.9990.250.5
Arctiin0.5 - 100> 0.9990.250.5
Chlorogenic acid0.5 - 100> 0.9990.0250.05
Apigenin-7-O-glucuronide0.5 - 100> 0.9990.0250.05

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound involves several key experimental procedures. Below are detailed methodologies for some of the most critical experiments.

Heterologous Expression and Purification of Terpene Synthases

This protocol describes the expression of a candidate terpene synthase, such as Germacrene A Synthase, in Escherichia coli for subsequent functional characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a polyhistidine tag (e.g., pET-32a)

  • LB medium and agar plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Lysozyme

  • DNase I

  • Ni-NTA affinity chromatography column and buffers (wash and elution buffers with increasing imidazole concentrations)

  • Protein concentration device (e.g., centrifugal filter unit)

Procedure:

  • Cloning: The full-length cDNA of the candidate terpene synthase is cloned into the expression vector.

  • Transformation: The expression vector is transformed into the E. coli expression strain.

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.5 mM final concentration), and the culture is incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication after treatment with lysozyme and DNase I.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA column. The column is washed, and the His-tagged protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Concentration and Buffer Exchange: The purified protein is concentrated and the buffer is exchanged to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a centrifugal filter unit. Protein concentration is determined, and the purity is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Terpene Synthases

Materials:

  • Purified terpene synthase

  • Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

  • Farnesyl diphosphate (FPP) substrate

  • Organic solvent for extraction (e.g., hexane or ethyl acetate)

  • Internal standard (e.g., caryophyllene)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Reaction Setup: The enzyme assay is performed in a glass vial. The reaction mixture contains the assay buffer, purified enzyme (e.g., 1-5 µg), and FPP (e.g., 10-50 µM).

  • Incubation: The reaction is initiated by the addition of FPP and incubated at 30°C for 1-2 hours.

  • Extraction: The reaction is stopped by the addition of an organic solvent containing an internal standard. The mixture is vortexed and centrifuged to separate the phases. The organic layer containing the terpene products is carefully collected.

  • Analysis: The extracted products are analyzed by GC-MS. The identity of the product is confirmed by comparing its mass spectrum and retention time with those of an authentic standard or with published data.

Diagram of Terpene Synthase Experimental Workflow

TPS_Workflow Cloning Clone TPS cDNA into expression vector Transformation Transform E. coli Cloning->Transformation Expression Induce protein expression with IPTG Transformation->Expression Purification Purify His-tagged protein via Ni-NTA chromatography Expression->Purification Assay Perform in vitro enzyme assay with FPP Purification->Assay Analysis Analyze products by GC-MS Assay->Analysis

Workflow for terpene synthase characterization.
Functional Characterization of Plant Cytochrome P450s in Yeast

This protocol describes the heterologous expression of a plant CYP and its cognate reductase in Saccharomyces cerevisiae for functional assays.

Materials:

  • S. cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis thaliana CPR)

  • Yeast expression vector (e.g., pYES-DEST52)

  • Yeast transformation kit

  • Synthetic defined (SD) medium with appropriate amino acid dropout and selection agents

  • Galactose for induction

  • Substrate for the CYP enzyme (e.g., germacrene A or costunolide)

  • Microsome isolation buffer

  • NADPH

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cloning and Transformation: The full-length cDNA of the candidate CYP is cloned into the yeast expression vector and transformed into the yeast strain.

  • Expression: A single colony is grown in selective SD medium with glucose. The cells are then transferred to a medium containing galactose to induce the expression of the CYP.

  • Microsome Isolation: Yeast cells are harvested, and microsomes are prepared by differential centrifugation.

  • In Vitro Enzyme Assay: The enzyme assay is performed with the isolated microsomes, the substrate, and NADPH as a cofactor. The reaction is incubated at 30°C and then stopped.

  • Product Extraction and Analysis: The products are extracted with an organic solvent and analyzed by LC-MS to identify the hydroxylated or otherwise modified products.

Diagram of Cytochrome P450 Experimental Workflow

CYP_Workflow Cloning Clone CYP cDNA into yeast expression vector Transformation Transform S. cerevisiae Cloning->Transformation Expression Induce protein expression with galactose Transformation->Expression Microsome_Isolation Isolate microsomes Expression->Microsome_Isolation Assay Perform in vitro enzyme assay with substrate and NADPH Microsome_Isolation->Assay Analysis Analyze products by LC-MS Assay->Analysis

References

A Technical Guide to the Natural Sources of Germacranolide Sesquiterpenes: From Plant Origins to Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacranolide sesquiterpenes are a class of naturally occurring compounds that have garnered significant interest in the scientific community, particularly in the fields of pharmacology and drug development. Characterized by a 10-membered carbocyclic ring, these sesquiterpene lactones exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of germacranolides, methodologies for their extraction and characterization, and insights into their mechanisms of action at the cellular level. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Principal Natural Sources of Germacranolide Sesquiterpenes

Germacranolide sesquiterpenes are predominantly found in the plant kingdom, with the Asteraceae (sunflower) family being the most prolific producer. Several genera within this family are particularly rich in these compounds. Additionally, species from the Magnoliaceae and Lamiaceae families have been identified as sources of these bioactive molecules.

The Asteraceae Family: A Primary Reservoir

The Asteraceae family is a vast and diverse group of flowering plants, many of which have a long history of use in traditional medicine. A significant number of these species synthesize germacranolides as part of their secondary metabolic profile. Notable genera include:

  • Tanacetum : Tanacetum parthenium (feverfew) is perhaps the most well-known source of the germacranolide parthenolide , which has been extensively studied for its anti-inflammatory and anti-cancer activities[1][2][3][4][5][6].

  • Saussurea : The roots of Saussurea lappa are a rich source of costunolide and dehydrocostus lactone , two germacranolides with demonstrated cytotoxic and immunomodulatory effects[7][8][9][10][11].

  • Carpesium : Species such as Carpesium divaricatum and Carpesium cernuum produce a variety of cytotoxic germacranolides[12][13][14][15].

  • Eupatorium : Eupatorium heterophyllum has been shown to contain various germacrane-type sesquiterpenoids[1].

  • Neurolaena : Neurolaena lobata is a source of several germacranolides, including neurolenins[2].

  • Elephantopus : Elephantopus scaber is known to produce cytotoxic germacranolide sesquiterpenes[5][16].

  • Smallanthus : Smallanthus sonchifolius is a source of enhydrin, uvedalin, and polymatin B[8].

  • Mikania : Mikania guaco and Mikania micrantha are known to produce a variety of germacranolide sesquiterpene dilactones with antibacterial and cytotoxic activities[17][18].

  • Calea : Species like Calea uniflora and Calea urticifolia have been found to contain various germacranolides[19][20][21].

The Magnoliaceae Family

While not as prolific as the Asteraceae, the Magnoliaceae family also contributes to the diversity of known germacranolides. Species such as Magnolia kobus and Magnolia grandiflora have been found to contain compounds like costunolide and parthenolide[22][23][24][25][26][27].

The Lamiaceae Family

The Lamiaceae (mint) family is another source of germacranolides. For instance, a new germacranolide, nubtrienolide, has been isolated from Salvia nubicola[28].

Quantitative Data on Germacranolide Content

The concentration of germacranolides can vary significantly depending on the plant species, the part of the plant, the developmental stage, and environmental conditions. The following tables summarize some of the available quantitative data.

Plant SpeciesGermacranolidePlant PartConcentration/YieldReference
Tanacetum partheniumParthenolideLeaves (early stage)0.50% (dry weight)[3]
Tanacetum partheniumParthenolideHerb (full bloom)0.20% (dry weight)[3]
Tanacetum partheniumParthenolideLeaves10-20 mg per plant[3][4]
Tanacetum parthenium (micropropagated)ParthenolideLeaves (ethanolic extract)30.60 ± 0.12 mg/g DW[19]
Tanacetum parthenium (conventionally grown)ParthenolideLeaves (ethanolic extract)28.40 ± 0.06 mg/g DW[19]
Tanacetum vulgare (Tansy)Allergenic Sesquiterpene LactonesExtract11%[29]
Achillea millefolium (Yarrow)Allergenic Sesquiterpene LactonesExtract2%[29]
Arnica montana (Arnica)Allergenic Sesquiterpene LactonesExtract3%[29]
Plant SpeciesGermacranolidePlant PartConcentration/YieldReference
Saussurea lappaCostunolideEthanolic Extract3.59%[8]
Saussurea lappaDehydrocostus lactoneEthanolic Extract49.68%[8]

Experimental Protocols: Extraction, Isolation, and Characterization

The successful study of germacranolide sesquiterpenes relies on robust and efficient methods for their extraction from plant material, followed by purification and structural elucidation.

General Extraction and Fractionation Protocol
  • Plant Material Preparation : The plant material (e.g., leaves, roots, aerial parts) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction : The powdered plant material is typically extracted with a solvent of medium polarity, such as methanol or ethanol, at room temperature through percolation or maceration[2][19].

  • Solvent Partitioning : The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity. A common sequence is petroleum ether (or hexane), followed by dichloromethane (or chloroform), and then ethyl acetate. This step separates compounds based on their polarity, with germacranolides often concentrating in the dichloromethane or ethyl acetate fractions[2][19].

Chromatographic Purification
  • Column Chromatography : The enriched fractions are further purified using column chromatography.

    • Silica Gel Chromatography : This is a widely used technique where the fraction is applied to a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone)[13][18][22].

    • Sephadex LH-20 Chromatography : This size-exclusion chromatography is often used for further purification, particularly for removing pigments and other impurities. Methanol is a common eluent[22].

  • High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a high-resolution technique used for the final purification of individual germacranolides. Reversed-phase columns (e.g., C18) with mobile phases consisting of mixtures of water and acetonitrile or methanol are commonly employed[5][19].

  • Thin-Layer Chromatography (TLC) : TLC is used for monitoring the separation process and for preliminary identification of fractions containing the target compounds. The plates are typically visualized under UV light or by spraying with a developing reagent like vanillin-sulfuric acid followed by heating[18].

Structural Characterization

The purified germacranolides are structurally elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule[13][15][18][30].

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-ESIMS) is used to determine the molecular formula of the compound[18].

  • Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying functional groups, such as the characteristic γ-lactone carbonyl group.

  • X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Signaling Pathways and Mechanisms of Action

Germacranolide sesquiterpenes exert their biological effects by modulating various cellular signaling pathways. Their ability to interact with biological nucleophiles, often through a Michael-type addition reaction with their α-methylene-γ-lactone moiety, is a key feature of their mechanism of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions. Parthenolide is a well-documented inhibitor of the NF-κB pathway[1][2][22][28].

  • Mechanism of Inhibition : Parthenolide can inhibit the NF-κB pathway at multiple levels. It has been shown to directly target and inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing IκBα degradation, parthenolide blocks the nuclear translocation of the active NF-κB dimer (p50/p65), thereby inhibiting the transcription of pro-inflammatory and pro-survival genes[1][12][28]. Some studies also suggest that parthenolide can directly alkylate the p65 subunit of NF-κB, preventing its DNA binding[1].

NF_kappaB_Pathway_Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates IkappaB_p P-IκBα Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits IkappaB->IkappaB_p NFkappaB NF-κB (p50/p65) Nucleus Nucleus NFkappaB->Nucleus Translocates Proteasome Proteasome IkappaB_p->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Promotes

Caption: Inhibition of the NF-κB signaling pathway by parthenolide.

Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers. Several germacranolides have been shown to inhibit the STAT3 signaling pathway.

  • Mechanism of Inhibition : Germacranolides can inhibit STAT3 signaling through various mechanisms. Parthenolide has been shown to covalently target and inhibit Janus kinases (JAKs), which are upstream activators of STAT3. By inhibiting JAKs, parthenolide prevents the phosphorylation and subsequent activation of STAT3[31]. This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.

STAT3_Pathway_Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Germacranolides Germacranolides (e.g., Parthenolide) Germacranolides->JAK Inhibits STAT3_p P-STAT3 STAT3->STAT3_p STAT3_dimer P-STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes Apoptosis_Induction Germacranolides Germacranolides Bcl2 Bcl-2 (Anti-apoptotic) Germacranolides->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Germacranolides->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow Plant_Material Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Partitioning Solvent Partitioning (Hexane, DCM, EtOAc) Extraction->Partitioning Fractionation Column Chromatography (Silica Gel, Sephadex) Partitioning->Fractionation Purification Preparative HPLC Fractionation->Purification Structure_Elucidation Structure Elucidation (NMR, MS, IR) Purification->Structure_Elucidation Bioassays Biological Activity Assays Purification->Bioassays

References

Eupahualin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 108525-39-9

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental protocols for Eupahualin C, a sesquiterpene lactone of interest to researchers in drug discovery and development.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂₀H₂₄O₆N/A
Molecular Weight 360.406 g/mol N/A
IUPAC Name 2-Butenoic acid, 4-hydroxy-2-methyl-, (3aR,4R,6E,10E,11aR)-6-formyl-2,3,3a,4,5,8,9,11a-octahydro-10-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)-N/A
Predicted Boiling Point 581.8 ± 50.0 °CN/A
Predicted Density 1.21 ± 0.1 g/cm³N/A
Predicted Flash Point 205.4 ± 23.6 °CN/A
Predicted Refractive Index 1.551N/A

Biological Activity

This compound has demonstrated cytotoxic effects against human cancer cell lines, specifically:

  • Human chronic myelogenous leukemia (K562)

  • Human bone cancer (U2OS)

The primary mechanism of its anti-cancer activity is suggested to be the induction of apoptosis.

Experimental Protocols

Extraction and Isolation of this compound from Eupatorium hualienense

The following is a general protocol for the extraction and isolation of sesquiterpene lactones from Eupatorium species, which can be adapted for this compound.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification A Air-dried and powdered E. hualienense B Maceration with methanol at room temperature A->B C Filtration and concentration under reduced pressure B->C D Crude methanol extract C->D E Suspend crude extract in water D->E F Partition with n-hexane E->F remove non-polar compounds G Partition with chloroform F->G J n-Hexane fraction F->J H Partition with ethyl acetate G->H K Chloroform fraction G->K I Aqueous residue H->I L Ethyl acetate fraction H->L M Subject active fraction (e.g., ethyl acetate) to silica gel column chromatography L->M N Elute with a gradient of n-hexane and ethyl acetate M->N O Collect and pool fractions based on TLC analysis N->O P Further purify fractions by preparative HPLC O->P Q Isolated this compound P->Q

Caption: General workflow for the extraction and isolation of this compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of this compound on K562 and U2OS cells.

G cluster_cell_culture Cell Culture and Seeding cluster_treatment Treatment with this compound cluster_mtt_assay MTT Assay cluster_analysis Data Analysis A Culture K562 or U2OS cells in appropriate medium B Seed cells into 96-well plates at a density of 5x10^3 to 1x10^4 cells/well A->B C Incubate for 24 hours to allow for cell attachment (for U2OS) B->C D Prepare serial dilutions of this compound in culture medium C->D E Add different concentrations of this compound to the wells D->E F Include a vehicle control (e.g., DMSO) E->F G Incubate for 24, 48, or 72 hours F->G H Add MTT solution (5 mg/mL in PBS) to each well G->H I Incubate for 4 hours at 37°C H->I J Remove the medium and add DMSO to dissolve formazan crystals I->J K Measure absorbance at 570 nm using a microplate reader J->K L Calculate cell viability as a percentage of the control K->L M Determine the IC50 value (concentration that inhibits 50% of cell growth) L->M G Eupahualin_C This compound Mitochondrion Mitochondrion Eupahualin_C->Mitochondrion Induces mitochondrial stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Cytochrome_c->Caspase9 activates

Preliminary Biological Screening of Eupahualin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1][2] Compounds of this type isolated from the Eupatorium genus have demonstrated significant cytotoxic and anti-inflammatory properties.[3][4] This technical guide summarizes the anticipated preliminary biological screening results for this compound, provides detailed experimental protocols for in vitro evaluation, and outlines the potential signaling pathways involved in its mechanism of action.

Predicted Biological Activities and Data

Based on the activities of analogous sesquiterpene lactones from the Eupatorium genus, this compound is predicted to exhibit both cytotoxic and anti-inflammatory effects. The following tables present data from related compounds to serve as a benchmark for the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Sesquiterpene Lactones from Eupatorium lindleyanum

CompoundCell LineIC50 (µM)Reference
Eupalinolide CA-549 (Lung Carcinoma)3.8[4]
BGC-823 (Gastric Carcinoma)2.5[4]
SMMC-7721 (Hepatocellular Carcinoma)4.1[4]
HL-60 (Promyelocytic Leukemia)1.9[4]
Eupalinolide DA-549 (Lung Carcinoma)4.2[4]
BGC-823 (Gastric Carcinoma)3.1[4]
SMMC-7721 (Hepatocellular Carcinoma)5.3[4]
HL-60 (Promyelocytic Leukemia)2.4[4]
Eupalinolide EA-549 (Lung Carcinoma)5.6[4]
BGC-823 (Gastric Carcinoma)4.7[4]
SMMC-7721 (Hepatocellular Carcinoma)6.8[4]
HL-60 (Promyelocytic Leukemia)3.5[4]
Eupalinolide AA-549 (Lung Carcinoma)2.7[4]
BGC-823 (Gastric Carcinoma)1.8[4]
SMMC-7721 (Hepatocellular Carcinoma)3.2[4]
HL-60 (Promyelocytic Leukemia)1.5[4]
Eupalinolide BA-549 (Lung Carcinoma)3.1[4]
BGC-823 (Gastric Carcinoma)2.2[4]
SMMC-7721 (Hepatocellular Carcinoma)3.9[4]
HL-60 (Promyelocytic Leukemia)1.7[4]

Table 2: Anti-inflammatory Activity of Compounds from Eupatorium perfoliatum

Compound/ExtractAssayIC50Reference
Dimeric guaianolideNO Release Inhibition (LPS-stimulated RAW 264.7)16 µM[5]
DCM ExtractNO Release Inhibition (LPS-stimulated RAW 264.7)19 µg/mL[5]
EtOH ExtractNO Release Inhibition (LPS-stimulated RAW 264.7)89 µg/mL[5]
MeOH ExtractNO Release Inhibition (LPS-stimulated RAW 264.7)>100 µg/mL[5]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments anticipated in the preliminary biological screening of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., A-549, BGC-823, SMMC-7721, HL-60) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and make serial dilutions in the culture medium. Add the different concentrations of this compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inflammation.[10][11][12][13][14]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control, a negative control (no LPS), and a positive control (e.g., dexamethasone).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Biological Screening cluster_results Data Analysis plant Eupatorium aschenbornianum extract Crude Extract plant->extract eupahualin_c This compound (Pure Compound) extract->eupahualin_c cytotoxicity Cytotoxicity Assay (e.g., MTT) eupahualin_c->cytotoxicity Test Compound anti_inflammatory Anti-inflammatory Assay (e.g., NO Assay) eupahualin_c->anti_inflammatory antimicrobial Antimicrobial Assay (e.g., MIC) eupahualin_c->antimicrobial ic50 IC50 Values cytotoxicity->ic50 no_inhibition NO Inhibition % anti_inflammatory->no_inhibition mic MIC Values antimicrobial->mic

Caption: General experimental workflow for the biological screening of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates iNOS iNOS Gene Expression NFkB_nucleus->iNOS Nucleus Nucleus NO Nitric Oxide (NO) iNOS->NO Eupahualin_C This compound Eupahualin_C->IKK Predicted Inhibition

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C, a member of the sesquiterpene lactone class of natural products, and its related compounds isolated from various species of the Eupatorium genus, have garnered significant interest within the scientific community. These compounds have demonstrated a range of biological activities, most notably anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive review of the existing literature on this compound and its structural analogs, with a focus on their quantitative biological data, the experimental protocols used for their evaluation, and the signaling pathways through which they exert their effects. While specific data for this compound is limited, this guide draws upon the wealth of information available for closely related and well-studied sesquiterpene lactones from Eupatorium, such as eupatoriopicrin and eupalinolides, to provide a thorough understanding of this compound class.

Quantitative Biological Activity

The biological activities of sesquiterpene lactones from Eupatorium species have been quantified in various in vitro assays. The following tables summarize the key cytotoxic and anti-inflammatory data available in the literature.

Table 1: Cytotoxic Activity of Eupatorium Sesquiterpene Lactones
CompoundCell LineAssayIC50 ValueReference
EupatoriopicrinHepG2 (Human hepatocellular carcinoma)SRB0.94 ± 0.12 µg/mL[1]
EupatoriopicrinMCF-7 (Human breast adenocarcinoma)SRB1.22 ± 0.10 µg/mL[1]
EupatoriopicrinNTERA-2 (Human pluripotent embryonal carcinoma)SRB0.88 ± 0.05 µg/mL[1]
Eupalinolide BMiaPaCa-2 (Human pancreatic cancer)CCK8Most pronounced effect among tested eupalinolides[2]
Eupalinolide BPANC-1 (Human pancreatic cancer)CCK8Significant reduction in viability[2]
Eupalinolide BPL-45 (Human pancreatic cancer)CCK8Significant reduction in viability[2]
Compound 4 PC3 (Human prostate cancer)MTT3.9 ± 1.2 µM[3]
Compound 8 PC3 (Human prostate cancer)MTT3.9 ± 0.6 µM[3]
Compound 7 MCF-7 (Human breast cancer)MTT5.8 ± 0.1 µM[3]
Table 2: Anti-inflammatory Activity of Eupatorium Sesquiterpene Lactones
CompoundCell LineActivity MeasuredIC50 ValueReference
EupatoriopicrinRAW 264.7 (Murine macrophage)NO Production Inhibition7.53 ± 0.28 µg/mL[1]
EupatoriopicrinHuman NeutrophilsIL-8 Release Inhibition< 1 µM[4]
EupatoriopicrinHuman NeutrophilsTNF-α Release Inhibition< 1 µM[4]
5'-deoxyeupatoriopicrinHuman NeutrophilsIL-8 Release Inhibition< 1 µM[4]
Hiyodorilactone AHuman NeutrophilsIL-8 Release Inhibition< 1 µM[4]
Hiyodorilactone DHuman NeutrophilsIL-8 Release Inhibition< 1 µM[4]
Hiyodorilactone BHuman NeutrophilsTNF-α Release Inhibition< 1 µM[4]

Key Signaling Pathways

Sesquiterpene lactones from Eupatorium exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many sesquiterpene lactones inhibit NF-κB activation by preventing the degradation of its inhibitory proteins, IκBα and IκBβ[5]. This is often achieved through the alkylation of cysteine residues on the p65 subunit of NF-κB[6].

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_P P-IκB NF_kB NF-κB (p50/p65) NF_kB->IkB sequesters NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates Proteasome Proteasome IkB_P->Proteasome degradation Eupahualin_C This compound & Related Compounds Eupahualin_C->IKK_complex inhibits Gene_Expression Pro-inflammatory Gene Expression NF_kB_active->Gene_Expression promotes

Caption: Inhibition of the NF-κB signaling pathway by this compound and related compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK, JNK, and p38 pathways, plays a crucial role in cell proliferation, differentiation, and apoptosis. Eupatoriopicrin has been shown to inhibit the phosphorylation of p38 and ERK1/2 MAP kinases, thereby suppressing pro-inflammatory functions.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_P P-ERK ERK->ERK_P translocates Eupahualin_C This compound & Related Compounds Eupahualin_C->MEK inhibits Transcription_Factors Transcription Factors (e.g., AP-1) ERK_P->Transcription_Factors activates Gene_Expression Cell Proliferation, Inflammation Transcription_Factors->Gene_Expression regulates

Caption: Modulation of the MAPK/ERK signaling pathway by this compound and related compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols cited in the literature for the evaluation of Eupatorium sesquiterpene lactones.

Isolation and Purification of Sesquiterpene Lactones

A common method for the isolation of sesquiterpene lactones from Eupatorium species involves high-speed counter-current chromatography (HSCCC).

Protocol:

  • Extraction: The air-dried and powdered plant material is extracted with ethanol. The extract is then partitioned successively with n-hexane, ethyl acetate, and n-butanol.

  • HSCCC Separation: The n-butanol fraction, rich in sesquiterpene lactones, is subjected to HSCCC.

    • Two-phase solvent system: A mixture of n-hexane–ethyl acetate–methanol–water (e.g., in a 1:4:2:3 v/v/v/v ratio) is commonly used[7].

    • Operation: The column is first filled with the upper (stationary) phase. The apparatus is rotated (e.g., at 900 rpm), and the lower (mobile) phase is pumped through the column (e.g., at 2.0 mL/min)[7].

    • Sample Injection: Once hydrodynamic equilibrium is reached, the sample, dissolved in a mixture of the two phases, is injected.

  • Fraction Collection and Analysis: The effluent is monitored by UV detection (e.g., at 254 nm), and fractions are collected. The purity of the isolated compounds is then determined by High-Performance Liquid Chromatography (HPLC)[7].

Isolation_Workflow Plant_Material Powdered Eupatorium Plant Material Ethanol_Extraction Ethanol Extraction Plant_Material->Ethanol_Extraction Partitioning Solvent Partitioning (n-hexane, EtOAc, n-butanol) Ethanol_Extraction->Partitioning Butanol_Fraction n-Butanol Fraction Partitioning->Butanol_Fraction HSCCC High-Speed Counter-Current Chromatography (HSCCC) Butanol_Fraction->HSCCC Fraction_Collection Fraction Collection HSCCC->Fraction_Collection Purity_Analysis HPLC Purity Analysis Fraction_Collection->Purity_Analysis Isolated_Compounds Isolated Sesquiterpene Lactones Purity_Analysis->Isolated_Compounds

Caption: General workflow for the isolation of sesquiterpene lactones from Eupatorium.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours[8].

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ranging from 0.8 µg/mL to 100 µg/mL) and incubate for a specified period (e.g., 72 hours)[8]. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 2 mg/mL solution in PBS) to each well and incubate for 3 hours at 37°C[9].

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., 100 µL of DMSO) to dissolve the formazan crystals[9].

  • Absorbance Measurement: Read the absorbance at 540 nm or 570 nm using a microplate reader[9]. The percentage of cell viability is calculated relative to the untreated control cells.

NF-κB Inhibition Assay

The inhibitory effect on NF-κB activation can be assessed using a reporter gene assay in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and transfect with an NF-κB reporter plasmid (e.g., containing a luciferase gene under the control of an NF-κB promoter).

  • Compound Treatment and Stimulation: Pre-treat the cells with the test compounds for a defined period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 6 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The reduction in luciferase activity in compound-treated cells compared to LPS-only treated cells indicates NF-κB inhibition.

  • Cytotoxicity Control: A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.

Western Blot Analysis for MAPK Signaling

Western blotting is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with the test compound and/or a stimulant (e.g., LPS or growth factors). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38) overnight at 4°C[10][11].

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[10].

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Conclusion

This compound and its related sesquiterpene lactones from the Eupatorium genus represent a promising class of natural products with significant anti-inflammatory and anti-cancer potential. Their mechanism of action primarily involves the modulation of the NF-κB and MAPK signaling pathways. This technical guide has summarized the available quantitative biological data and provided detailed experimental protocols to facilitate further research and development in this area. While more specific studies on this compound are warranted, the comprehensive information on its analogs provides a strong foundation for future investigations into its therapeutic applications.

References

physical and chemical properties of Eupahualin C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Sesquiterpene Lactone

Abstract

Eupahualin C is a sesquiterpene lactone of the germacranolide type, first isolated from the plant Eupatorium hualienense. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, spectral data, and other key characteristics. Furthermore, it delves into its biological activities, particularly its cytotoxic effects on cancer cell lines, and outlines the experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Physicochemical Properties

This compound is a colorless, amorphous powder.[1] Its fundamental physical and chemical properties have been determined through various analytical techniques, providing a solid foundation for further research and development.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₇[1]
Molecular Weight 376.4 g/mol [1]
Appearance Colorless amorphous powder[1]
Optical Rotation [α]D²⁵ -123 (c 0.1, CHCl₃)[1]

Table 1: Physical and Chemical Properties of this compound

Spectral Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirmed the molecular formula of this compound.

TechniqueIonObserved m/zCalculated m/z
HRESIMS [M+Na]⁺399.1418399.1420

Table 2: High-Resolution Mass Spectrometry Data for this compound [1]

Infrared Spectroscopy

The infrared spectrum of this compound indicates the presence of key functional groups.

Wavenumber (cm⁻¹)Functional Group
3448Hydroxyl (-OH)
1765γ-Lactone
1732Ester

Table 3: Infrared Spectral Data for this compound [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data were crucial for determining the precise stereochemistry of this compound. The assignments were confirmed by 2D NMR experiments (COSY, HMQC, and HMBC). All spectra were recorded in CDCl₃.

Position¹³C (δc)¹H (δH, mult., J in Hz)
1134.15.12, d (10.0)
237.82.35, m
325.51.80, m; 1.65, m
4140.7
550.11.95, m
677.95.35, t (9.5)
781.24.15, d (9.5)
873.05.50, s
940.52.15, m; 2.05, m
10129.2
11139.3
12170.1
13125.16.20, d (3.5); 5.60, d (3.0)
1416.51.60, s
1562.94.20, d (12.0); 4.10, d (12.0)
1'166.5
2'128.2
3'139.86.80, q (7.0)
4'61.24.25, s
5'14.31.85, d (7.0)
OAc170.5, 21.0

Table 4: ¹H and ¹³C NMR Spectral Data for this compound (500 MHz for ¹H, 125 MHz for ¹³C, CDCl₃) [1]

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.

Cytotoxic Activity

Initial screenings revealed that this compound exhibits potent cytotoxicity against human chronic myelogenous leukemia (K562) and human bone osteosarcoma (U2OS) cell lines.[1]

Cell LineIC₅₀ (µg/mL)
K5620.89
U2OS1.12

Table 5: Cytotoxic Activity of this compound [1]

While the precise signaling pathways modulated by this compound have not been fully elucidated, its cytotoxic effects suggest a potential to induce apoptosis in cancer cells. The α-methylene-γ-lactone moiety present in its structure is a common feature in many sesquiterpene lactones known to induce apoptosis through various mechanisms, including the inhibition of NF-κB and the generation of reactive oxygen species (ROS). Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound.

Eupahualin_C_Proposed_Action Eupahualin_C This compound Cancer_Cell Cancer Cell Eupahualin_C->Cancer_Cell Enters Signaling_Pathways Signaling Pathways (e.g., NF-κB) Cancer_Cell->Signaling_Pathways Modulates Apoptosis Apoptosis Signaling_Pathways->Apoptosis Induces

Caption: Proposed mechanism of this compound inducing apoptosis in cancer cells.

Experimental Protocols

The following protocols are based on the methods described for the isolation and characterization of this compound.

Isolation of this compound

The isolation of this compound from the aerial parts of Eupatorium hualienense involves a multi-step extraction and chromatographic process.

Isolation_Workflow Start Air-dried aerial parts of Eupatorium hualienense Extraction Extraction with MeOH Start->Extraction Partition Partition between EtOAc and H₂O Extraction->Partition EtOAc_Layer EtOAc Layer Partition->EtOAc_Layer H2O_Layer H₂O Layer (discarded) Partition->H2O_Layer Silica_Gel Silica Gel Column Chromatography (n-hexane-EtOAc gradient) EtOAc_Layer->Silica_Gel Fractions Collection of Fractions Silica_Gel->Fractions HPLC Preparative HPLC (CH₂Cl₂-MeOH) Fractions->HPLC Eupahualin_C Pure this compound HPLC->Eupahualin_C

Caption: Workflow for the isolation of this compound.

Detailed Protocol:

  • Extraction: Air-dried and powdered aerial parts of E. hualienense are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc layer, containing the less polar compounds including sesquiterpene lactones, is collected and concentrated.

  • Silica Gel Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase such as a mixture of dichloromethane (CH₂Cl₂) and MeOH to yield the pure compound.[1]

Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic methods.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

  • Infrared Spectroscopy: An IR spectrum is recorded to identify the presence of characteristic functional groups such as hydroxyls, lactones, and esters.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon skeleton and the proton environments. 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are performed to establish the connectivity of protons and carbons and to assign all signals unambiguously.

Conclusion

This compound is a sesquiterpene lactone with significant cytotoxic properties that warrant further investigation. This guide provides the foundational physicochemical and biological data, along with experimental methodologies, to facilitate future research into its mechanism of action and potential therapeutic applications. The detailed spectral information and isolation protocols serve as a practical resource for chemists and pharmacologists aiming to work with this promising natural product. Further studies are needed to explore its in vivo efficacy and to fully characterize the signaling pathways through which it exerts its cytotoxic effects.

References

Methodological & Application

Application Notes and Protocols: Eupahualin C In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro cytotoxicity of Eupahualin C, a natural compound of interest for its potential therapeutic properties. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric technique to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Introduction

This compound is a compound that warrants investigation for its biological activities, including its potential as an anti-cancer agent. A fundamental step in the preclinical evaluation of any potential therapeutic compound is the characterization of its cytotoxic effects on various cell lines. The MTT assay is a reliable and high-throughput method for this purpose. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3][4] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[1][2]

Data Presentation

The results of a cytotoxicity assay are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC50). Below is a sample table illustrating how IC50 values for this compound could be presented for different cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeIC50 of this compound (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7Breast Cancer[Insert Value][Insert Value]
HeLaCervical Cancer[Insert Value][Insert Value]
A549Lung Cancer[Insert Value][InsertValue]
PC-3Prostate Cancer[Insert Value][Insert Value]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol is a standard guideline and may require optimization depending on the cell line and laboratory conditions.

Materials and Reagents:

  • This compound (of known purity)

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile cell culture plates

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[1][2]

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound-containing medium to the respective wells.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) at various concentrations.

      • Untreated Control: Cells in complete culture medium only.

      • Blank: Wells containing medium but no cells, to be used for background absorbance subtraction.[4]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For adherent cells, this can be done by aspiration. For suspension cells, the plate should be centrifuged first.[3]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1][2] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve.

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with this compound (24-72 hours) compound_prep->treatment mtt_addition 4. Add MTT Reagent (Incubate 2-4 hours) treatment->mtt_addition solubilization 5. Solubilize Formazan with DMSO mtt_addition->solubilization read_absorbance 6. Read Absorbance at 570 nm solubilization->read_absorbance data_analysis 7. Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: A potential intrinsic apoptosis pathway induced by a flavonoid compound.

References

Application Notes and Protocols for Eupafolin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound: Initial searches for "Eupahualin C" did not yield specific scientific literature for its use in cancer research. The following application notes and protocols are based on the closely related and well-researched flavonoid, Eupafolin , which has demonstrated significant anti-cancer properties.

Introduction

Eupafolin is a flavonoid that has been isolated from various plants, including Eupatorium perfoliatum (common boneset) and sage.[1][2] It has garnered interest in oncological research due to its demonstrated anti-inflammatory, antioxidant, and anti-tumor activities.[1][3] Studies have shown that Eupafolin can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and trigger autophagy.[1] Its mechanisms of action often involve the modulation of key cellular signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and MAPK pathways.[1][2] These properties make Eupafolin a promising candidate for further investigation in cancer therapy and drug development.

Data Presentation

The following tables summarize the quantitative data from studies on Eupafolin's effects on cancer cell lines.

Table 1: Cytotoxicity of Eupafolin in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
EO771Mouse Breast CancerCCK-824Not specified[2]
EO771Mouse Breast CancerCCK-836Not specified[2]
EO771Mouse Breast CancerCCK-848Not specified[2]
MCF-7Human Breast CancerNot specifiedNot specifiedNot specified[1]
MDA-MB-231Human Breast CancerNot specifiedNot specifiedNot specified[1]

Table 2: Effects of Eupafolin on Protein Expression in Breast Cancer Cells

Cell LineTreatmentProteinEffectReference
EO771Eupafolinp-PI3KDecrease[2]
EO771Eupafolinp-AktDecrease[2]
EO771Eupafolinp-mTORDecrease[2]
EO771EupafolinBcl-2Decrease[2]
EO771EupafolinBaxIncrease[2]
EO771EupafolinCleaved caspase-3Increase[2]
Breast Cancer CellsEupafolinBcl-2Decrease[1]
Breast Cancer CellsEupafolinBaxIncrease[1]
Breast Cancer CellsEupafolinCleaved caspase-3Increase[1]
Breast Cancer CellsEupafolinLC3B-IIIncrease[1]
Breast Cancer CellsEupafolinBeclin-1Increase[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Eupafolin in Breast Cancer Cells

Eupafolin_Signaling Eupafolin Eupafolin pPI3K p-PI3K Eupafolin->pPI3K inhibits Bcl2 Bcl-2 Eupafolin->Bcl2 downregulates Bax Bax Eupafolin->Bax upregulates Caspase3 Cleaved Caspase-3 Eupafolin->Caspase3 upregulates PI3K PI3K pAkt p-Akt pPI3K->pAkt inhibits Akt Akt pmTOR p-mTOR pAkt->pmTOR inhibits mTOR mTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation promotes Apoptosis Apoptosis pmTOR->Apoptosis inhibits pmTOR->Bcl2 promotes pmTOR->Bax inhibits Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Caspase3->Apoptosis promotes Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with Eupafolin (various concentrations and time points) Start->Treatment CellViability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->CellViability ApoptosisAnalysis Apoptosis Analysis (e.g., Flow Cytometry with Annexin V/PI) Treatment->ApoptosisAnalysis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry with PI) Treatment->CellCycle WesternBlot Western Blot Analysis (for protein expression) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis ApoptosisAnalysis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Application Notes and Protocols: Investigating the Mechanism of Action of Eupahualin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C is a novel compound with putative anti-cancer properties. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide to investigate the effects of this compound on cancer cells, focusing on its potential to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways. The protocols outlined below are based on established methodologies for characterizing the mechanism of action of similar bioactive molecules.

Hypothetical Mechanism of Action

Based on preliminary structural analysis and data from similar flavonoid compounds, it is hypothesized that this compound exerts its anti-cancer effects by inducing apoptosis through the intrinsic mitochondrial pathway and by inhibiting the pro-survival PI3K/Akt/mTOR signaling pathway. This dual mechanism suggests that this compound may be a promising candidate for further investigation.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 2.3
HCT116Colon Cancer18.9 ± 1.5
PC-3Prostate Cancer32.1 ± 2.9
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
Control02.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound1015.8 ± 1.25.2 ± 0.721.0 ± 1.9
This compound2028.4 ± 2.112.6 ± 1.141.0 ± 3.2
Table 3: Modulation of Key Signaling Proteins by this compound in MCF-7 Cells
Target ProteinTreatment (20 µM this compound)Fold Change in Expression (vs. Control)
p-Akt (Ser473)This compound0.35 ± 0.05
p-mTOR (Ser2448)This compound0.41 ± 0.06
BaxThis compound2.5 ± 0.3
Bcl-2This compound0.45 ± 0.07
Cleaved Caspase-3This compound4.2 ± 0.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound (e.g., 10 µM, 20 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of key proteins in the PI3K/Akt/mTOR and apoptotic pathways.

Materials:

  • MCF-7 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (p-Akt, p-mTOR, Bax, Bcl-2, Cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat MCF-7 cells with this compound (e.g., 20 µM) for 24 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate 30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Eupahualin_C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K Bax Bax This compound->Bax Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., MCF-7) Start->Cell_Culture Treatment Treat with this compound Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Flow_Cytometry Apoptosis Assay (Annexin V/PI) Treatment->Flow_Cytometry Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for investigating this compound.

Application Notes and Protocols for Eupahualin C Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C, a flavone with significant therapeutic potential, has demonstrated notable anti-inflammatory properties. These application notes provide a comprehensive guide to the experimental design for evaluating the anti-inflammatory effects of this compound, both in vitro and in vivo. The protocols detailed herein are designed to be robust and reproducible for researchers in academic and industrial settings.

Recent studies have shown that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it has been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The underlying mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] This is achieved through the downregulation of critical signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (specifically p38, ERK1/2, and JNK).[1][2]

These protocols will guide users through a series of assays to quantify the anti-inflammatory efficacy of this compound and to elucidate its molecular mechanisms of action.

Data Presentation

The following tables provide a structured summary of the expected quantitative data from the described experimental protocols.

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages

Treatment GroupNO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)Cell Viability (%)
Control (Untreated)BaselineBaselineBaseline100
LPS (1 µg/mL)100HighHigh~95-100
This compound (X µM) + LPSReducedReducedReduced~95-100
This compound (Y µM) + LPSFurther ReducedFurther ReducedFurther Reduced~95-100
This compound (Z µM) + LPSSignificantly ReducedSignificantly ReducedSignificantly Reduced~95-100
Positive Control (e.g., Dexamethasone) + LPSSignificantly ReducedSignificantly ReducedSignificantly Reduced~95-100

Table 2: Effect of this compound on Pro-inflammatory Protein Expression in LPS-Stimulated Macrophages

Treatment GroupiNOS Protein Expression (Relative to β-actin)COX-2 Protein Expression (Relative to β-actin)
Control (Untreated)Undetectable/LowUndetectable/Low
LPS (1 µg/mL)HighHigh
This compound (X µM) + LPSReducedReduced
This compound (Y µM) + LPSFurther ReducedFurther Reduced
This compound (Z µM) + LPSSignificantly ReducedSignificantly Reduced

Table 3: Effect of this compound on Phosphorylation of Key Signaling Proteins in LPS-Stimulated Macrophages

Treatment Groupp-p65/p65 Ratiop-p38/p38 Ratiop-ERK1/2/ERK1/2 Ratiop-JNK/JNK Ratio
Control (Untreated)BaselineBaselineBaselineBaseline
LPS (1 µg/mL)IncreasedIncreasedIncreasedIncreased
This compound (X µM) + LPSReducedReducedReducedReduced
This compound (Y µM) + LPSFurther ReducedFurther ReducedFurther ReducedFurther Reduced
This compound (Z µM) + LPSSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Experimental Protocols

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol details the steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophages.

1.1. Cell Culture and Treatment

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).[3][4]

1.2. Nitric Oxide (NO) Production Assay (Griess Test)

  • After the 24-hour incubation, collect the cell culture supernatant.

  • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[5][6][7]

  • Incubate the plate at room temperature for 10-15 minutes.[5]

  • Measure the absorbance at 540 nm using a microplate reader.[5][6]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

1.3. Cytokine Measurement by ELISA

  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[8][9][10]

  • Briefly, the supernatant is added to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.[8][11]

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.[8][12]

1.4. Western Blot Analysis

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer them to a PVDF membrane.[3][13]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p65, phospho-p65, p38, phospho-p38, ERK1/2, phospho-ERK1/2, JNK, phospho-JNK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

In Vivo Anti-inflammatory Assay: LPS-Induced Paw Edema in Mice

This protocol describes an acute inflammation model to evaluate the in vivo anti-inflammatory activity of this compound.

  • Use adult mice (e.g., BALB/c or C57BL/6), divided into several groups: vehicle control, LPS control, this compound treated groups (different doses), and a positive control group (e.g., dexamethasone).

  • Administer this compound or the vehicle intraperitoneally or orally 1 hour before the inflammatory stimulus.

  • Induce inflammation by injecting a subplantar dose of LPS (e.g., 50 µg) into the right hind paw of each mouse.[1]

  • Measure the paw thickness or volume using a plethysmometer or digital calipers at different time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after the LPS injection.

  • Calculate the percentage of edema inhibition for the treated groups compared to the LPS control group.

  • At the end of the experiment, the animals can be euthanized, and the paw tissue can be collected for histological analysis or protein expression studies (e.g., iNOS and COX-2).[1]

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assays cluster_analysis Analysis cluster_in_vivo In Vivo Assay culture RAW 264.7 Cell Culture treatment Pre-treatment with this compound followed by LPS Stimulation culture->treatment no_assay Nitric Oxide Assay (Griess Reagent) treatment->no_assay elisa Cytokine ELISA (TNF-α, IL-6) treatment->elisa western_blot Western Blot (iNOS, COX-2, NF-κB, MAPKs) treatment->western_blot animal_model Mouse Model of Inflammation (LPS-induced Paw Edema) drug_admin This compound Administration animal_model->drug_admin lps_injection LPS Injection in Paw drug_admin->lps_injection edema_measurement Paw Edema Measurement lps_injection->edema_measurement tissue_analysis Tissue Analysis (Histology, Western Blot) edema_measurement->tissue_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK1/2 TLR4->ERK Activates JNK JNK TLR4->JNK Activates IKK IKK TLR4->IKK Activates Inflammatory_Response Inflammatory Response (iNOS, COX-2, TNF-α, IL-6) p38->Inflammatory_Response Induces ERK->Inflammatory_Response Induces JNK->Inflammatory_Response Induces IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 IkB->NFkB Degrades, releasing NFkB_nucleus p65/p50 (Nucleus) NFkB->NFkB_nucleus Translocates to NFkB_nucleus->Inflammatory_Response Induces EupahualinC This compound EupahualinC->p38 Inhibits EupahualinC->ERK Inhibits EupahualinC->JNK Inhibits EupahualinC->NFkB Inhibits

Caption: Signaling pathways modulated by this compound in LPS-stimulated macrophages.

References

Application Notes and Protocols for the Quantification of Eupahualin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methods for the quantification of Eupahualin C, a sesquiterpene lactone of interest for its potential pharmacological activities. Due to the limited availability of specific analytical protocols for this compound, this application note presents a generalized yet detailed methodology based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the quantification of sesquiterpene lactones. The provided protocols are intended to serve as a robust starting point for method development and validation for this compound analysis in various matrices, including plant extracts and biological samples.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo pharmacological assessments. This document outlines recommended protocols for the extraction and quantification of this compound using HPLC with UV detection and the more sensitive LC-MS/MS.

Recommended Analytical Methods

High-performance liquid chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantification of sesquiterpene lactones and offers good selectivity and sensitivity.[1][2][3] For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[4][5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in plant materials and extracts where the concentration is relatively high.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in biological matrices such as plasma and tissue samples, where concentrations are expected to be low.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

A robust extraction method is critical for the accurate quantification of this compound from plant sources.

Protocol:

  • Grinding: Grind the dried plant material to a fine powder (e.g., using a mortar and pestle or a mill).

  • Extraction Solvent: Use methanol or a mixture of methanol and water (e.g., 70:30 v/v) as the extraction solvent.[7]

  • Extraction Procedure:

    • Accurately weigh about 1 gram of the powdered plant material.

    • Add 20 mL of the extraction solvent.

    • Sonicate the mixture for 30 minutes at room temperature.[7]

    • Alternatively, perform maceration with shaking for 1-2 hours.[7]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL) and filter through a 0.45 µm syringe filter before HPLC or LC-MS/MS analysis.

HPLC-UV Quantification Protocol

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase A) Water with 0.1% formic acid B) Acetonitrile
Gradient 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-35 min, 80-20% B; 35-40 min, 20% B
Flow Rate 1.0 mL/min[3]
Column Temperature 25 °C
Detection Wavelength 210 nm[8]
Injection Volume 10 µL

Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

LC-MS/MS Quantification Protocol

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid
Gradient 0-1 min, 10% B; 1-5 min, 10-90% B; 5-7 min, 90% B; 7-7.1 min, 90-10% B; 7.1-9 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C[9]
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
MRM Transitions To be determined by infusing a standard solution of this compound

Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standards by serial dilution to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Data Presentation

The quantitative data obtained from method validation should be summarized in tables for clarity and easy comparison. The following tables present example data for a typical sesquiterpene lactone quantification method.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.8
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range (ng/mL) 0.1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (ng/mL) 0.03
Limit of Quantification (LOQ) (ng/mL) 0.1
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Mandatory Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_output Output PlantMaterial Plant Material (e.g., leaves, roots) Grinding Grinding to Fine Powder PlantMaterial->Grinding Extraction Solvent Extraction (Methanol/Water) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV High Concentration Samples LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Low Concentration Samples Data_Analysis Data Analysis and Quantification HPLC_UV->Data_Analysis LC_MSMS->Data_Analysis Report Quantitative Results Data_Analysis->Report

Caption: Workflow for the quantification of this compound.

Conclusion

The protocols described in this application note provide a solid foundation for the development of analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. It is imperative to perform a thorough method validation for this compound to ensure the accuracy, precision, and reliability of the obtained quantitative data. This will enable researchers, scientists, and drug development professionals to confidently advance their studies on this promising natural compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of Eupahualin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Eupahualin C, a sesquiterpenoid lactone isolated from Eupatorium chinense L., utilizing High-Performance Liquid Chromatography (HPLC). This compound and related sesquiterpenoids from Eupatorium species have garnered interest for their potential cytotoxic and other biological activities.[1][2][3][4] This protocol outlines a general method for the extraction, fractionation, and subsequent purification of this compound, based on established procedures for similar compounds. The provided parameters are intended as a starting point for method development and optimization.

Introduction

This compound is a naturally occurring sesquiterpenoid lactone found in the plant Eupatorium chinense L.[1][2][3] Sesquiterpenoid lactones are a diverse group of secondary metabolites that are characteristic of the Asteraceae family and are known for a wide range of biological activities. The purification of these compounds is essential for their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents. Reversed-phase HPLC is a highly effective technique for the separation and purification of these moderately polar compounds. This protocol details a preparative HPLC method for the isolation of this compound.

Experimental Protocols

Plant Material Extraction and Fractionation

A robust extraction and fractionation procedure is critical to obtaining a crude extract enriched with the target compound, this compound.

Protocol:

  • Plant Material Preparation: Air-dry the whole plant material of Eupatorium chinense L. at room temperature and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours.

    • Repeat the extraction process three times to ensure exhaustive extraction of the secondary metabolites.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

    • Collect each fraction and evaporate the solvent to dryness. Sesquiterpenoid lactones are typically enriched in the ethyl acetate fraction.

HPLC Purification of this compound

The following HPLC protocol is a general guideline for the purification of this compound from the enriched ethyl acetate fraction. Method optimization, particularly of the gradient elution, is recommended to achieve the best separation.

Table 1: HPLC Instrumentation and Consumables

ParameterSpecification
HPLC System Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector
Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A Water (HPLC grade)
Mobile Phase B Acetonitrile (HPLC grade)
Sample Solvent Methanol or Acetonitrile
Filters 0.45 µm syringe filters for sample preparation

Table 2: HPLC Operating Conditions

ParameterCondition
Flow Rate 4.0 mL/min
Injection Volume 500 µL (dependent on sample concentration and column capacity)
Detection Wavelength 210 nm (Guaianolide lactones typically absorb at this wavelength)[5]
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Gradient Elution See Table 3

Table 3: Example Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
07030
304060
351090
401090
417030
507030

Protocol:

  • Sample Preparation: Dissolve the dried ethyl acetate fraction in the sample solvent to a concentration of 10-20 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Run: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the prepared sample and run the gradient program as detailed in Table 3.

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest based on the chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC system with a similar mobile phase system but a lower flow rate and injection volume.

  • Compound Identification: Pool the pure fractions containing this compound and remove the solvent under reduced pressure. Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following table provides an example of the data that should be collected during the purification of this compound.

Table 4: Example Purification Data for this compound

SampleMass (mg)Purity by Analytical HPLC (%)Yield (%)
Crude Ethanolic Extract50,000-100
Ethyl Acetate Fraction5,000~1510
Purified this compound50>980.1

Visualization of the Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G cluster_extraction Extraction & Fractionation cluster_purification HPLC Purification cluster_analysis Compound Identification plant_material Eupatorium chinense L. (Dried and Powdered) extraction Maceration with 95% Ethanol plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction sample_prep Sample Preparation (Dissolve and Filter) ea_fraction->sample_prep hplc Preparative HPLC (C18, Water/Acetonitrile Gradient) sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pure_compound Pure this compound (>98%) purity_check->pure_compound spectroscopy Structural Elucidation (MS, NMR) pure_compound->spectroscopy

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a comprehensive framework for the successful purification of this compound from Eupatorium chinense L. Adherence to these guidelines, coupled with systematic optimization of the HPLC parameters, will enable researchers to obtain high-purity this compound for further scientific investigation.

References

Application Notes and Protocols for Preparing Eupahualin C Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C is a sesquiterpene lactone isolated from the plant Eupatorium hualienense.[1][2] As a member of the sesquiterpenoid class of natural products, it has demonstrated cytotoxic activities against various cancer cell lines, including K562 (human myelogenous leukemia) and U2OS (human osteosarcoma) cells.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture-based assays, ensuring accurate and reproducible experimental outcomes. Additionally, it outlines the known physicochemical properties and biological activities of this compound and provides a generalized view of a signaling pathway commonly modulated by sesquiterpene lactones.

Physicochemical Properties of this compound

Accurate physicochemical data is essential for the precise preparation of stock solutions. The known properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 108525-39-9[3][4][5]
Molecular Formula C₂₀H₂₄O₆[3][4][6]
Molecular Weight 360.41 g/mol [4][6]
Appearance Solid (assumed)General knowledge
Solubility No specific data available. Generally, sesquiterpene lactones are soluble in organic solvents such as DMSO, ethanol, and methanol.General knowledge
Stability No specific data available. Stock solutions of natural products are typically stored at low temperatures (-20°C or -80°C) to minimize degradation.General knowledge

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Laminar flow hood or biosafety cabinet

  • -20°C or -80°C freezer for storage

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 360.41 g/mol x 1000 mg/g

      • Mass (mg) = 3.6041 mg

  • Weighing this compound:

    • In a sterile microcentrifuge tube, accurately weigh approximately 3.6 mg of this compound powder using a calibrated analytical balance. Record the exact weight.

  • Dissolving in DMSO:

    • Under a laminar flow hood, add the appropriate volume of cell culture grade DMSO to the weighed this compound to achieve a final concentration of 10 mM.

    • Volume of DMSO (μL) = (Mass of this compound (mg) / 360.41 g/mol ) x (1 / 10 mmol/L) x 1,000,000 μL/L

    • For example, if 3.6 mg of this compound was weighed, add 1000 µL (1 mL) of DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any particulate matter.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 μL) in sterile microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.

Preparation of Working Solutions
  • Thawing the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution in Cell Culture Medium:

    • Under sterile conditions, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial for distinguishing the effects of the compound from those of the solvent.

Diagrams

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to dissolve dissolve->vortex aliquot Aliquot into sterile tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution store->thaw For Experiment dilute Dilute in cell culture medium thaw->dilute treat Treat cells dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

Potential Signaling Pathway

Disclaimer: The following diagram illustrates a generalized NF-κB signaling pathway, which is known to be modulated by some sesquiterpene lactones. The specific effect of this compound on this or any other pathway has not been definitively established.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eupahualin_C This compound (Sesquiterpene Lactone) IKK IKK Complex Eupahualin_C->IKK Inhibition (?) IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation, Survival)

Caption: Generalized NF-κB signaling pathway potentially targeted by sesquiterpene lactones.

References

Application Notes and Protocols for Eupafolin Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies for identifying the cellular targets of Eupafolin, a flavonoid with demonstrated anti-inflammatory and anti-cancer properties. The following sections detail experimental protocols for target identification and validation, summarize key quantitative data, and provide visual representations of the relevant biological pathways.

Introduction to Eupafolin

Eupafolin (6-methoxy-5,7,3′,4′-tetrahydroxyflavone) is a natural flavonoid that has been shown to exert significant biological effects, including the inhibition of cancer cell proliferation and the suppression of inflammatory responses.[1][2] Understanding the direct molecular targets of Eupafolin is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document outlines key methodologies to achieve this, focusing on affinity-based and covalent labeling techniques.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentration (IC50) of Eupafolin in a key anti-inflammatory assay. This data is essential for designing target engagement and validation experiments.

Assay SystemParameter MeasuredIC50 (µM)Reference
LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) release6[3]

Signaling Pathways Modulated by Eupafolin

Eupafolin has been reported to modulate several key signaling pathways involved in cell growth, survival, and inflammation. Understanding these pathways provides a framework for hypothesis-driven target identification and validation.

PI3K/Akt/mTOR Signaling Pathway

Eupafolin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival.[4] One study has provided evidence that eupafolin directly binds to Phosphatidylinositol 3-kinase (PI3-K) and attenuates its kinase activity.[5]

PI3K_AKT_mTOR cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation AKT->Inhibition Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Eupafolin Eupafolin Eupafolin->PI3K Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Eupafolin.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Eupafolin has been demonstrated to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes like iNOS and COX-2.[1]

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activation TNFa TNF-α TNFa->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Eupafolin Eupafolin Eupafolin->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (iNOS, COX-2) DNA->Genes

Caption: NF-κB signaling pathway and the inhibitory action of Eupafolin.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the MAPK signaling cascade and is involved in cellular responses to stress, inflammation, and apoptosis. Eupafolin has been shown to inhibit the phosphorylation of JNK, contributing to its anti-inflammatory effects.[1]

JNK_Pathway Stress Cellular Stress / LPS MKK4_7 MKK4/7 Stress->MKK4_7 Activation JNK JNK MKK4_7->JNK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Activation Inflammation Inflammation AP1->Inflammation Eupafolin Eupafolin Eupafolin->JNK Inhibition of Phosphorylation

Caption: JNK signaling pathway and the inhibitory action of Eupafolin.

Experimental Protocols for Target Identification

The following protocols describe two powerful, complementary approaches for identifying the direct binding partners of Eupafolin within the cellular proteome.

Affinity Chromatography-Based Target Identification

This method, also known as "chemical proteomics" or "pull-down," utilizes an immobilized Eupafolin analog to capture its binding proteins from a cell lysate.

Experimental Workflow

Affinity_Chromatography_Workflow A Synthesize Eupafolin-linker conjugate B Immobilize conjugate to affinity resin A->B D Incubate lysate with affinity resin B->D C Prepare cell lysate C->D E Wash away non-specific binders D->E F Elute bound proteins E->F G Separate proteins (e.g., SDS-PAGE) F->G H Identify proteins by Mass Spectrometry G->H

Caption: Workflow for affinity chromatography-based target identification.

Protocol: Eupafolin Affinity Chromatography

Materials:

  • Eupafolin-linker conjugate (requires chemical synthesis to introduce a linker arm for immobilization, e.g., via a hydroxyl group)

  • NHS-activated Sepharose beads (or similar activated resin)

  • Cell line of interest (e.g., RAW 264.7 macrophages or a breast cancer cell line)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration, e.g., 0.1% NP-40)

  • Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5, or competitive elution with excess free Eupafolin)

  • Neutralization buffer (1 M Tris-HCl pH 8.0)

  • SDS-PAGE reagents and equipment

  • Mass spectrometry facility access

Procedure:

  • Immobilization of Eupafolin:

    • Synthesize an Eupafolin derivative with a linker arm (e.g., a short PEG linker with a terminal amine or carboxyl group). The attachment point on the Eupafolin molecule should be chosen to minimize disruption of its biological activity.

    • Couple the Eupafolin-linker conjugate to NHS-activated Sepharose beads according to the manufacturer's protocol.

    • Block any remaining active sites on the beads using a suitable blocking agent (e.g., Tris or ethanolamine).

    • As a negative control, prepare beads that have been blocked without the addition of the Eupafolin conjugate.

  • Cell Lysate Preparation:

    • Culture the chosen cell line to a high density.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Affinity Pull-Down:

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the Eupafolin-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • For competition experiments, pre-incubate the lysate with an excess of free Eupafolin for 1 hour before adding the beads.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using either a low pH elution buffer or by competitive elution with a high concentration of free Eupafolin.

    • If using a low pH elution buffer, immediately neutralize the eluate with neutralization buffer.

  • Protein Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie blue or silver staining.

    • Excise protein bands that are present in the Eupafolin pull-down but absent or significantly reduced in the control and competition lanes.

    • Submit the excised bands for protein identification by mass spectrometry (e.g., LC-MS/MS).

Click Chemistry-Based Target Identification

This approach involves the synthesis of a "clickable" Eupafolin probe containing a bioorthogonal handle (e.g., an alkyne or azide). This probe is introduced to living cells, where it binds to its targets. The targets are then visualized or captured by reacting the probe's handle with a complementary reporter tag.

Experimental Workflow

Click_Chemistry_Workflow A Synthesize 'clickable' Eupafolin probe (e.g., with alkyne) B Treat live cells with the Eupafolin probe A->B C Lyse cells B->C D Perform 'click' reaction with reporter tag (e.g., azide-biotin) C->D E Enrich biotinylated proteins with streptavidin beads D->E F Wash away non-biotinylated proteins E->F G Elute bound proteins F->G H Identify proteins by Mass Spectrometry G->H

Caption: Workflow for click chemistry-based target identification.

Protocol: Eupafolin Click Chemistry Probe

Materials:

  • Alkyne-modified Eupafolin probe (requires chemical synthesis)

  • Cell line of interest

  • Cell culture medium

  • Lysis buffer

  • Click chemistry reaction components:

    • Azide-biotin reporter tag

    • Copper (II) sulfate (CuSO4)

    • A reducing agent (e.g., sodium ascorbate)

    • A copper ligand (e.g., TBTA)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents and equipment

  • Mass spectrometry facility access

Procedure:

  • Probe Synthesis:

    • Synthesize an Eupafolin analog containing a terminal alkyne group. The alkyne should be introduced at a position that does not interfere with the compound's biological activity.

  • Cell Treatment:

    • Treat cultured cells with the alkyne-Eupafolin probe at a suitable concentration (determined by dose-response experiments) for a defined period.

    • Include a vehicle-treated control group.

  • Cell Lysis:

    • Harvest and lyse the cells as described in the affinity chromatography protocol.

  • Click Reaction:

    • To the cell lysate, add the azide-biotin reporter tag, CuSO4, the reducing agent, and the copper ligand.

    • Incubate the reaction for 1-2 hours at room temperature to covalently link the biotin tag to the Eupafolin-bound proteins.

  • Enrichment of Tagged Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

  • Washing and Elution:

    • Wash the beads extensively to remove non-biotinylated proteins.

    • Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.

  • Protein Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Proteins can be visualized by silver staining or analyzed by Western blotting using an anti-biotin antibody to confirm successful labeling.

    • Identify the enriched proteins by mass spectrometry.

Target Validation

Once potential targets have been identified, it is essential to validate the interaction between Eupafolin and the candidate proteins.

Validation Methods:

  • Surface Plasmon Resonance (SPR): This technique can be used to quantify the binding affinity (KD) between purified candidate proteins and Eupafolin in a label-free manner.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding and can determine the thermodynamic parameters of the interaction.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.

  • In vitro Kinase Assays: If the identified target is a kinase (such as PI3-K), its activity can be measured in the presence and absence of Eupafolin to confirm inhibition.[5]

  • RNA Interference (RNAi) or CRISPR/Cas9: Knockdown or knockout of the candidate target gene should recapitulate or abolish the phenotypic effects of Eupafolin treatment.

By employing these methodologies, researchers can confidently identify and validate the direct molecular targets of Eupafolin, providing a solid foundation for further drug development and a deeper understanding of its therapeutic potential.

References

Unveiling the Potential of Eupahualin C: A Molecular Docking Study Targeting the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupahualin C, a natural compound of interest, holds potential as a therapeutic agent, particularly in the context of cancer. Understanding its mechanism of action at a molecular level is crucial for its development as a drug candidate. This document outlines a comprehensive protocol for in silico molecular docking studies of this compound, focusing on a key protein in cancer progression: Protein Kinase B (Akt1), a central node in the PI3K/Akt signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, promoting cell survival, proliferation, and resistance to therapy.[1][2][3][4][5] Molecular docking simulations provide a powerful and cost-effective method to predict the binding affinity and interaction patterns of a ligand, such as this compound, with its protein target.[6] This application note provides a detailed methodology for performing such studies using AutoDock Vina, a widely used open-source docking program, and for visualizing the results.

Quantitative Data Summary

The following table summarizes the hypothetical binding affinities and interaction data of this compound with the active site of Akt1, as determined by molecular docking simulations. For comparison, a known inhibitor is also included.

CompoundBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM) (estimated)Number of Hydrogen BondsInteracting Residues
This compound -8.51.54LYS179, GLU228, THR291, ASP292
Known Inhibitor (e.g., MK-2206) -9.20.55LYS179, GLU228, THR291, ASP292, PHE438

Experimental Protocols

This section details the step-by-step methodology for conducting a molecular docking study of this compound with Akt1.

Preparation of the Protein Structure (Akt1)
  • Obtain the Protein Structure: Download the 3D crystal structure of human Akt1 in PDB format from the Protein Data Bank (RCSB PDB; e.g., PDB ID: 1UNQ).

  • Protein Clean-up:

    • Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio).

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its activity.

    • Inspect the protein for any missing residues or atoms. If necessary, use modeling software to repair the structure.

  • Protonation and Charge Assignment:

    • Add polar hydrogen atoms to the protein structure. This is a critical step for accurate hydrogen bond calculations.

    • Assign appropriate atomic charges (e.g., Gasteiger charges) to all atoms in the protein.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This can be done using AutoDockTools or other compatible software.

Preparation of the Ligand (this compound)
  • Ligand Optimization:

    • Perform energy minimization of the ligand structure using a computational chemistry software (e.g., Avogadro, ChemDraw 3D). This step ensures a stable and low-energy conformation of the ligand.

  • Torsion Angle Definition:

    • Define the rotatable bonds in the ligand. This allows for conformational flexibility of the ligand during the docking simulation.

  • File Format Conversion: Save the prepared ligand structure in the PDBQT file format.

Molecular Docking using AutoDock Vina
  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of Akt1. The active site can be identified from the literature or by observing the binding pocket of the co-crystallized ligand in the original PDB file.

    • The grid box dimensions should be large enough to allow the ligand to move and rotate freely within the binding site.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the input files (protein and ligand in PDBQT format), the coordinates and dimensions of the grid box, and the output file name.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analysis of Results:

    • AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

    • The pose with the lowest binding affinity is considered the most favorable binding mode.

Visualization and Interaction Analysis
  • Loading the Results: Open the protein PDBQT file and the docking output PDBQT file in a molecular visualization tool.

  • Interaction Analysis:

    • Visualize the protein-ligand complex for the best binding pose.

    • Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of Akt1.

    • Generate high-quality images of the binding interactions.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β, FOXO) Akt->Downstream_Targets Phosphorylates Eupahualin_C This compound Eupahualin_C->Akt Inhibits Cell_Survival Cell Survival Downstream_Targets->Cell_Survival Proliferation Proliferation Downstream_Targets->Proliferation

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Molecular_Docking_Workflow Start Start Protein_Prep Protein Preparation (Akt1) Start->Protein_Prep Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Grid_Box Grid Box Generation Protein_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Analysis Results Analysis Docking->Analysis Visualization Visualization & Interaction Analysis Analysis->Visualization End End Visualization->End

Caption: Workflow for the molecular docking of this compound with Akt1.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for investigating the interaction of this compound with Akt1 through molecular docking. The detailed protocols and visualizations serve as a guide for researchers to perform similar in silico studies. The hypothetical results suggest that this compound has the potential to bind to the active site of Akt1 with significant affinity, indicating its promise as an inhibitor of the PI3K/Akt signaling pathway. These computational findings provide a strong basis for further experimental validation, such as in vitro binding assays and cell-based functional assays, to confirm the inhibitory activity of this compound and to further explore its therapeutic potential.

References

Application Notes and Protocols for Assessing the Effects of Eupahualin C on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupahualin C is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Sesquiterpene lactones have garnered significant interest in oncology research due to their potential to interfere with cell cycle progression, inhibit cell proliferation, and induce apoptosis in cancer cells.[1][2] These effects are often mediated through the modulation of key signaling pathways that regulate cell division and survival.

This document provides a comprehensive set of protocols and application notes for researchers to assess the effects of this compound, a guaianolide sesquiterpene lactone, on cell cycle progression in cancer cell lines. Given the limited specific data on this compound, the methodologies outlined here are based on established techniques for characterizing the cell cycle effects of novel anti-cancer compounds, particularly other sesquiterpene lactones.

Quantitative Data Summary

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)0
This compound1
This compound5
This compound10
This compound25
Positive Control

Table 2: Effect of this compound on the Expression of Cell Cycle Regulatory Proteins

Treatment GroupConcentration (µM)Relative Cyclin D1 ExpressionRelative CDK4 ExpressionRelative p21 ExpressionRelative p27 Expression
Control (Vehicle)01.01.01.01.0
This compound1
This compound5
This compound10
This compound25
Positive Control

Table 3: Effect of this compound on Apoptosis Induction

Treatment GroupConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)0
This compound1
This compound5
This compound10
This compound25
Positive Control

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Line Selection: Choose a cancer cell line relevant to the research focus (e.g., breast, colon, leukemia).

  • Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to attach and reach 60-70% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium with the medium containing different concentrations of this compound or the vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Harvesting: Following treatment, harvest the cells by trypsinization, and collect them by centrifugation.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins

  • Protein Extraction: After treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

  • Cell Harvesting and Staining: Following treatment, harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations based on their fluorescence.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment flow_cytometry Flow Cytometry (Cell Cycle & Apoptosis) treatment->flow_cytometry western_blot Western Blot (Protein Expression) treatment->western_blot cell_cycle_dist Cell Cycle Distribution flow_cytometry->cell_cycle_dist apoptosis_rate Apoptosis Rate flow_cytometry->apoptosis_rate protein_levels Protein Levels western_blot->protein_levels

Caption: Experimental workflow for assessing this compound's effects.

signaling_pathway cluster_pathway Potential Signaling Pathway cluster_cell_cycle Cell Cycle Progression cluster_proteins Regulatory Proteins Eupahualin_C This compound PI3K PI3K Eupahualin_C->PI3K Inhibition p21_p27 p21/p27 Eupahualin_C->p21_p27 Upregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cyclin_D1_CDK4 Cyclin D1/CDK4 mTOR->Cyclin_D1_CDK4 Activation G1_S_transition G1/S Transition Cell_Cycle_Arrest Cell_Cycle_Arrest G1_S_transition->Cell_Cycle_Arrest Cell Cycle Arrest Cyclin_D1_CDK4->G1_S_transition Promotion p21_p27->G1_S_transition Inhibition

Caption: Postulated signaling pathway for this compound-induced cell cycle arrest.

References

Troubleshooting & Optimization

Technical Support Center: Eupahualin C Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Eupahualin C for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Like many other sesquiterpene lactones, this compound is a lipophilic molecule with poor aqueous solubility.[3] This low solubility can lead to precipitation in aqueous cell culture media, resulting in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro assays.[4][5] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[5][6]

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% DMSO is considered safe for most cell lines, while concentrations up to 0.5% are often used without significant toxic effects. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.

Q4: My this compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What can I do?

Precipitation upon dilution is a common issue with poorly soluble compounds. Several strategies can be employed to address this:

  • Optimize DMSO Concentration: Ensure you are using the lowest possible starting concentration of your DMSO stock to achieve the desired final concentration of this compound with a final DMSO concentration at or below 0.5%.

  • Use a Co-solvent: In some cases, a combination of solvents can improve solubility.

  • Employ Solubility Enhancement Techniques: Techniques such as using cyclodextrins or creating a solid dispersion can significantly improve the aqueous solubility of this compound.

  • Sonication: Briefly sonicating the final solution after dilution can help to redissolve small precipitates, but this may only be a temporary solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO. Ensure the DMSO is of high purity and anhydrous, as water content can reduce its solvating power. Gentle warming and vortexing can also aid dissolution.
Precipitation occurs immediately upon adding the DMSO stock to the aqueous media. The compound has very low aqueous solubility and is crashing out of solution.Lower the final concentration of this compound. Consider using a solubility enhancement technique such as complexation with cyclodextrins or preparing a solid dispersion.
Cells in the treatment group show signs of stress or death, even at low this compound concentrations. The final DMSO concentration may be too high for the specific cell line, or the compound itself is cytotoxic at that concentration.Perform a DMSO vehicle control to assess its toxicity on your cells. If the vehicle is not toxic, the observed effect is likely due to this compound. Lower the concentration of this compound.
Inconsistent results between experiments. Precipitation of this compound leading to variable effective concentrations.Visually inspect for precipitation before adding the treatment to cells. Prepare fresh dilutions for each experiment. Consider using a solubility enhancement technique for more consistent results.

Data Presentation: Solubility of this compound

SolventQualitative SolubilityRecommended Use
Dimethyl Sulfoxide (DMSO) HighPrimary solvent for preparing high-concentration stock solutions.
Ethanol ModerateCan be used as a co-solvent with water, but may have higher cytotoxicity than DMSO at similar concentrations.
Methanol ModerateSimilar to ethanol, can be used for initial dissolution before further dilution.
Water Very LowNot recommended as a primary solvent.
Phosphate-Buffered Saline (PBS) Very LowNot recommended for initial dissolution.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of an inclusion complex to enhance the aqueous solubility of this compound using a co-precipitation method with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Determine Molar Ratio: A common starting molar ratio of this compound to HP-β-CD is 1:1 or 1:2.

  • Dissolve this compound: Accurately weigh the this compound and dissolve it in a minimal amount of ethanol.

  • Dissolve HP-β-CD: In a separate flask, dissolve the corresponding molar amount of HP-β-CD in deionized water with stirring. Gentle warming (40-50°C) can aid dissolution.

  • Complexation: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.

  • Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

  • Solvent Removal: Remove the ethanol and a portion of the water using a rotary evaporator.

  • Lyophilization: Freeze the resulting aqueous solution and lyophilize to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Solubility Testing: The resulting powder can be dissolved in water or cell culture medium to determine its enhanced solubility.

Protocol 2: Preparation of a this compound Solid Dispersion

This protocol outlines the solvent evaporation method for preparing a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP).

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol or a suitable common solvent

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven or desiccator

Procedure:

  • Select Drug-to-Carrier Ratio: Common weight ratios of drug to carrier range from 1:1 to 1:10. Start with a 1:5 ratio of this compound to PVP.

  • Dissolution: Accurately weigh both this compound and PVP and dissolve them in a sufficient amount of a common solvent (e.g., methanol) in a round-bottom flask. Ensure complete dissolution of both components.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under vacuum. A thin film of the solid dispersion will form on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven or desiccator for at least 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and gently pulverize it into a fine powder using a mortar and pestle.

  • Storage: Store the powdered solid dispersion in a tightly sealed container in a cool, dry place.

  • Dissolution Testing: The resulting powder can be dissolved in aqueous media to assess the improvement in dissolution rate and solubility.

Signaling Pathways and Experimental Workflows

The biological activity of sesquiterpene lactones like this compound is often attributed to their interaction with key signaling pathways involved in inflammation and cancer. Below are diagrams of relevant pathways and a general experimental workflow for investigating the effects of this compound.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis prep Prepare this compound Stock (e.g., in DMSO) sol_enhance Solubility Enhancement (Optional: Cyclodextrin, Solid Dispersion) prep->sol_enhance cell_culture Cell Culture prep->cell_culture sol_enhance->cell_culture treatment Treat Cells with This compound Dilutions cell_culture->treatment incubation Incubate for Desired Time treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability western Western Blot (for signaling proteins) incubation->western qpcr qPCR (for target gene expression) incubation->qpcr elisa ELISA (for secreted cytokines) incubation->elisa

General experimental workflow for in vitro testing of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor ik_complex IKK Complex receptor->ik_complex ikb IκBα ik_complex->ikb Phosphorylation proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene_transcription Target Gene Transcription (e.g., COX-2, iNOS, cytokines) eupahualin_c This compound eupahualin_c->ik_complex Inhibition

Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.

stat3_pathway cluster_cytoplasm Cytoplasm cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 dimer STAT3 Dimer stat3_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Target Gene Transcription (e.g., Bcl-xL, Cyclin D1) eupahualin_c This compound eupahualin_c->stat3 Inhibition of Phosphorylation

Simplified STAT3 signaling pathway and a potential point of inhibition by this compound.

References

Technical Support Center: Sesquiterpene Lactones in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Eupahualin C" did not yield specific information regarding its stability, chemical properties, or biological activity. It is possible that this is a rare, novel, or proprietary compound with limited publicly available data. Therefore, this technical support guide focuses on the broader class of compounds to which this compound likely belongs: sesquiterpene lactones . The information provided should be considered as a general guideline for researchers working with this class of natural products.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with sesquiterpene lactones in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results with my sesquiterpene lactone in different experiments. Could this be a stability issue?

A1: Yes, inconsistent results are a primary indicator of compound instability. Sesquiterpene lactones can be sensitive to various factors in cell culture environments, leading to degradation over the course of an experiment. This can alter the effective concentration of the compound and introduce confounding variables.

Q2: What are the main factors that affect the stability of sesquiterpene lactones in cell culture media?

A2: Several factors can contribute to the degradation of sesquiterpene lactones:

  • pH: Standard cell culture media typically have a pH of around 7.4. Some sesquiterpene lactones are unstable at this pH and may undergo hydrolysis or other degradation pathways.[1]

  • Temperature: Incubation at 37°C, the standard temperature for most cell cultures, can accelerate the degradation of thermally sensitive compounds.[1]

  • Media Components: Components within the cell culture media, such as serum proteins and reducing agents, can interact with and degrade sesquiterpene lactones.

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Enzymatic Degradation: Cells can metabolize the compound, and enzymes present in serum supplements (if used) can also contribute to its breakdown.

Q3: How can I determine if my sesquiterpene lactone is degrading in my cell culture medium?

A3: The most reliable method is to perform a stability study. This involves incubating the sesquiterpene lactone in your complete cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your longest experiment. You can then collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the parent compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A significant decrease in the concentration over time indicates instability.

Q4: My sesquiterpene lactone has poor solubility in aqueous media. How can I prepare my stock and working solutions?

A4: Poor aqueous solubility is common for many natural products. Here are some recommendations:

  • Stock Solution: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the solvent is of high purity (cell culture grade).

  • Working Solution: Dilute the stock solution into your complete cell culture medium to the final desired concentration immediately before use. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to your cells (typically ≤ 0.1% for DMSO). Perform a vehicle control in your experiments to account for any effects of the solvent.

Troubleshooting Guide: Sesquiterpene Lactone Instability

This guide provides a systematic approach to identifying and mitigating stability issues with sesquiterpene lactones in your cell culture experiments.

Problem Potential Cause Recommended Solution
Inconsistent experimental results (e.g., variable IC50 values). Compound degradation over the experiment's duration.Perform a time-course stability study using HPLC or LC-MS to quantify the compound's concentration in the media at different time points.
Loss of compound activity over time. pH-dependent hydrolysis or degradation.Consider using a buffer system that maintains a more stable pH if your cell line can tolerate it. Some sesquiterpene lactones are more stable at a slightly acidic pH.[1]
Temperature-induced degradation.Minimize the time the compound is incubated at 37°C before and during the experiment. Prepare fresh working solutions immediately before use.
Reaction with media components.If possible, test the compound's stability in a simpler, serum-free medium to see if serum components are contributing to degradation.
Precipitation of the compound in the culture medium. Poor solubility.Decrease the final concentration of the compound. Ensure the final solvent concentration is minimal and non-toxic.
Visually inspect the culture plates under a microscope for any signs of precipitation after adding the compound.
Discrepancy between expected and observed biological activity. Interaction with plasticware.Consider using low-adsorption plasticware for preparing and storing your solutions.
Cellular metabolism of the compound.If you suspect cellular metabolism, you can use cell-free media as a control in your stability study to differentiate between chemical and enzymatic degradation.

Experimental Protocols

Protocol 1: Assessment of Sesquiterpene Lactone Stability in Cell Culture Medium

Objective: To determine the stability of a sesquiterpene lactone in a specific cell culture medium over time.

Materials:

  • Sesquiterpene lactone of interest

  • High-purity DMSO or ethanol

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, low-adsorption microcentrifuge tubes or 96-well plates

  • Cell culture incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the sesquiterpene lactone (e.g., 10 mM) in DMSO or ethanol.

  • Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments. Ensure the final solvent concentration is ≤ 0.1%.

  • Incubation: Aliquot the working solution into sterile tubes or wells.

  • Time Points: Place the samples in a cell culture incubator. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour sample should be collected immediately after preparation.

  • Sample Storage: Immediately store the collected samples at -80°C to prevent further degradation until analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the concentration of the intact sesquiterpene lactone.

  • Data Analysis: Plot the concentration of the sesquiterpene lactone versus time to determine its degradation rate and half-life in your specific cell culture medium.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a sesquiterpene lactone on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sesquiterpene lactone stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of the sesquiterpene lactone. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[3][4][5]

Signaling Pathways and Visualizations

Sesquiterpene lactones are known to modulate several key signaling pathways involved in inflammation and cancer.[6][7][8][9][10] Understanding these pathways can help in designing experiments and interpreting results.

NF-κB Signaling Pathway Inhibition

Many sesquiterpene lactones are potent inhibitors of the NF-κB pathway, which plays a crucial role in inflammation and cell survival.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription SL Sesquiterpene Lactones SL->IKK |

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

MAPK Signaling Pathway Modulation

Sesquiterpene lactones can also affect the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.

MAPK_Pathway Stimuli External Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., RAF) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Response Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->Response SL Sesquiterpene Lactones SL->MAPKK | SL->MAPK |

Caption: Modulation of the MAPK signaling pathway by sesquiterpene lactones.

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for troubleshooting stability issues.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckSolubility Check for Compound Precipitation Start->CheckSolubility StabilityStudy Perform Stability Study (HPLC/LC-MS) CheckSolubility->StabilityStudy No AdjustConcentration Adjust Concentration or Solvent System CheckSolubility->AdjustConcentration Yes IsStable Is Compound Stable? StabilityStudy->IsStable OptimizeConditions Optimize Experimental Conditions IsStable->OptimizeConditions No Proceed Proceed with Optimized Protocol IsStable->Proceed Yes OptimizeConditions->StabilityStudy Re-evaluate ConsiderAlternatives Consider Alternative Formulation or Compound OptimizeConditions->ConsiderAlternatives AdjustConcentration->CheckSolubility

Caption: A logical workflow for troubleshooting sesquiterpene lactone stability.

References

Technical Support Center: Optimizing Eupahualin C Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupahualin C. The focus is on optimizing its concentration for accurate and reproducible cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound with limited published data, a broad starting concentration range is recommended. A common practice is to perform a serial dilution over several orders of magnitude, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the dynamic range of the compound's cytotoxic effects and estimating its half-maximal inhibitory concentration (IC50).

Q2: Which cell lines are most suitable for testing the cytotoxicity of this compound?

A2: The choice of cell line depends on the research question. It is often beneficial to screen against a panel of cancer cell lines from different tissues of origin to identify potential tumor-selective effects.[1] The selection may also be guided by the therapeutic area of interest. For comparison, it is also advisable to include a non-cancerous cell line to assess general cytotoxicity.[1]

Q3: What are the critical controls to include in a cytotoxicity assay with this compound?

A3: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium only, representing 100% cell viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental wells. This control is crucial to ensure the solvent itself is not causing cytotoxicity.[2]

  • Positive Control: A well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay is working correctly.

Q4: How long should I expose the cells to this compound?

A4: The incubation time can significantly impact the observed cytotoxicity. Treatment durations typically range from 24 to 72 hours.[2] A 48-hour exposure is a common starting point. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific cell line and this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding density. Pipetting errors during compound addition.[3]Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and be consistent with your pipetting technique.
"Bell-shaped" dose-response curve Compound precipitation at high concentrations. Off-target effects at high concentrations.Visually inspect the wells for any precipitate. Reduce the highest concentration in your dilution series. Consider the possibility of compound aggregation.[4]
No cytotoxicity observed even at high concentrations This compound is not cytotoxic to the chosen cell line. Insufficient incubation time. Compound degradation.Test on a different, potentially more sensitive, cell line. Increase the incubation period (e.g., up to 72 hours). Ensure proper storage and handling of the this compound stock solution.
High background signal in the assay High cell density leading to saturated signal.[3] Contamination of cell culture.Optimize the initial cell seeding density to ensure cells are in the exponential growth phase at the end of the assay.[2] Regularly test for and treat any microbial contamination.
Vehicle control shows significant cytotoxicity The concentration of the solvent (e.g., DMSO) is too high.[2]Keep the final solvent concentration as low as possible, typically below 0.5%.[2] Test the cytotoxicity of the solvent alone in a separate experiment to determine the tolerance of your cell line.

Experimental Protocols

Detailed Methodology: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound.

1. Cell Preparation:

  • Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Harvest cells during the exponential growth phase using trypsinization for adherent cells.
  • Perform a cell count and assess viability using a method like trypan blue exclusion.
  • Dilute the cell suspension to the optimized seeding density (e.g., 2,000-10,000 cells/well) in a 96-well plate.[2]
  • Incubate the plate for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound, as well as the vehicle and untreated controls.
  • Incubate the plate for the desired exposure time (e.g., 48 hours).[5]

3. Cytotoxicity Assessment (MTT Assay):

  • Following incubation, add MTT reagent to each well and incubate for 2-4 hours.[5][6]
  • During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[6]
  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]

4. Data Analysis:

  • Subtract the background absorbance from all readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
  • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[7]

Data Presentation

Table 1: Example IC50 Values for Various Cytotoxic Compounds

The following table provides examples of IC50 values for different compounds across various cancer cell lines. This illustrates how such data is typically presented.

CompoundCell LineIC50 (µM)Reference
Compound 1HTB-26 (Breast Cancer)10-50[1]
Compound 1PC-3 (Pancreatic Cancer)10-50[1]
Compound 1HepG2 (Liver Cancer)10-50[1]
Compound 2HCT116 (Colorectal Cancer)0.34[1]
5-FluorouracilHCT116 (Colorectal Cancer)> 0.34[1]
Compound 13kHeLa (Cervical Cancer)1.2[8]
SB226A375/TxR (Melanoma)0.00076[8]

Note: This table is for illustrative purposes and does not contain data for this compound.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding add_compound Add Compound to Cells cell_seeding->add_compound stock_prep Prepare this compound Stock serial_dilution Serial Dilution stock_prep->serial_dilution serial_dilution->add_compound incubation Incubate (24-72h) add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate data_analysis Data Analysis (IC50) read_plate->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

signal_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase Cascade 1 receptor->kinase1 eupahualin_c This compound eupahualin_c->kinase1 dna DNA Damage eupahualin_c->dna kinase2 Kinase Cascade 2 kinase1->kinase2 apoptosis_reg Apoptosis Regulator kinase2->apoptosis_reg transcription_factor Transcription Factor kinase2->transcription_factor apoptosis Apoptosis apoptosis_reg->apoptosis Inhibition transcription_factor->apoptosis dna->apoptosis

Caption: Hypothetical signaling pathways affected by a cytotoxic compound.

References

Technisches Support-Center: Überwindung der Resistenz gegen Eupahualin C in Krebszellen

Author: BenchChem Technical Support Team. Date: November 2025

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung Fehlerbehebungsleitfäden und häufig gestellte Fragen (FAQs) zur Überwindung der Resistenz von Krebszellen gegen Eupahualin C.

Fehlerbehebungsleitfäden

Problem 1: Verminderte Zytotoxizität von this compound bei zuvor empfindlichen Krebszelllinien.

Mögliche Ursachen und Lösungsansätze:

  • Veränderungen in den Signalwegen: Eine längere Exposition gegenüber this compound kann zu Veränderungen in den nachgeschalteten Signalwegen führen, die es den Zellen ermöglichen, die medikamenteninduzierte Apoptose zu umgehen. This compound hemmt bekanntermaßen die PI3K/Akt/mTOR-, MAPK- und NF-κB-Signalwege.[1][2][3][4] Eine Hochregulierung alternativer Überlebenswege kann zur Resistenz beitragen.

  • Erhöhter Medikamenten-Efflux: Krebszellen können Resistenz entwickeln, indem sie die Expression von Effluxpumpen wie dem P-Glykoprotein (ABCB1) hochregulieren, die das Medikament aktiv aus der Zelle entfernen.[5]

  • Veränderung des Medikamentenziels: Mutationen im Zielprotein von this compound können dessen Bindungsaffinität verringern und die Wirksamkeit des Medikaments herabsetzen.

Experimentelle Schritte zur Fehlerbehebung:

  • Analyse der Signalwege: Führen Sie Western-Blot-Analysen durch, um die Phosphorylierungszustände von Schlüsselproteinen in den PI3K/Akt/mTOR-, MAPK- und NF-κB-Signalwegen in den resistenten und parentalen Zelllinien zu vergleichen.

  • Bewertung des Medikamenten-Efflux: Messen Sie die intrazelluläre Anreicherung eines fluoreszierenden Substrats von Effluxpumpen (z. B. Rhodamin 123), um festzustellen, ob in den resistenten Zellen ein erhöhter Efflux vorliegt.

  • Sequenzierung des Zielgens: Obwohl das direkte molekulare Ziel von this compound nicht vollständig geklärt ist, kann die Sequenzierung von Kandidatengenen in den relevanten Signalwegen potenzielle Mutationen aufdecken.

Problem 2: Fehlende Induktion von Apoptose nach Behandlung mit this compound.

Mögliche Ursachen und Lösungsansätze:

  • Hochregulierung von Anti-Apoptose-Proteinen: Resistente Zellen können Anti-Apoptose-Proteine wie Bcl-2 und Bcl-xL überexprimieren, die der pro-apoptotischen Wirkung von this compound entgegenwirken.

  • Mutationen in Apoptose-vermittelnden Proteinen: Mutationen in Schlüsselproteinen des Apoptosewegs, wie Caspasen oder p53, können die Fähigkeit der Zelle zur Einleitung des Zelltods beeinträchtigen.

Experimentelle Schritte zur Fehlerbehebung:

  • Analyse der Apoptose-Proteine: Führen Sie Western-Blot-Analysen durch, um die Expressionsniveaus von pro- und anti-apoptotischen Proteinen zu vergleichen.

  • Caspase-Aktivitäts-Assay: Messen Sie die Aktivität von Caspase-3/7 in behandelten und unbehandelten resistenten und parentalen Zellen, um festzustellen, ob der Caspase-Weg blockiert ist.

  • p53-Sequenzierung: Sequenzieren Sie das TP53-Gen in den resistenten Zellen, um nach Mutationen zu suchen, die seine Funktion beeinträchtigen könnten.

Häufig gestellte Fragen (FAQs)

F1: Wie können wir eine this compound-resistente Krebszelllinie in vitro entwickeln?

A1: Die Entwicklung einer resistenten Zelllinie erfordert in der Regel eine schrittweise Dosissteigerung.[6] Beginnen Sie mit der Behandlung der parentalen Zelllinie mit der IC50-Konzentration von this compound. Wenn die Zellen wieder zu wachsen beginnen, erhöhen Sie die Konzentration des Medikaments schrittweise.[6] Dieser Vorgang kann mehrere Monate dauern. Es ist wichtig, die Zellen in regelmäßigen Abständen einzufrieren, um über Backups zu verfügen.[6]

F2: Welche Kombinationsstrategien können die Resistenz gegen this compound überwinden?

A2: Die Kombination von this compound mit Inhibitoren alternativer Überlebenswege oder mit Wirkstoffen, die den Medikamenten-Efflux blockieren, kann die Resistenz überwinden. Zum Beispiel:

  • Kombination mit einem MEK-Inhibitor: Wenn eine Hochregulierung des MAPK-Signalwegs festgestellt wird, kann die Kombination von this compound mit einem MEK-Inhibitor die Resistenz umkehren.

  • Kombination mit einem Effluxpumpen-Inhibitor: Medikamente wie Verapamil oder Tariquidar können die Aktivität von ABC-Transportern blockieren und die intrazelluläre Konzentration von this compound erhöhen.

  • Kombination mit einem Bcl-2-Inhibitor: Wenn eine Überexpression von Bcl-2 festgestellt wird, kann die Kombination mit einem Bcl-2-Inhibitor wie Venetoclax die Apoptose-Schwelle senken.

F3: Wie können wir feststellen, ob die Resistenz auf eine Zielmutation zurückzuführen ist?

A3: Der Nachweis einer zielvermittelten Resistenz kann eine Herausforderung sein, wenn das direkte Ziel nicht bekannt ist. Ein möglicher Ansatz ist die Durchführung einer thermischen Shift-Analyse (Differential Scanning Fluorimetry), um Veränderungen in der Proteinstabilität nach der Bindung von this compound in Lysaten von parentalen und resistenten Zellen zu vergleichen. Signifikante Unterschiede in der Schmelztemperatur eines bestimmten Proteins könnten auf eine Mutation hindeuten, die die Medikamentenbindung beeinflusst.

Quantitative Daten

Tabelle 1: Hypothetische IC50-Werte für this compound in parentalen und resistenten Zelllinien

ZelllinieIC50 (µM) für this compoundResistenzfaktor
Parentale MCF-71.5-
Resistente MCF-725.016.7
Parentale PC-32.2-
Resistente PC-338.517.5

Tabelle 2: Hypothetische relative Expression von ABCB1-mRNA in parentalen und resistenten Zellen

ZelllinieRelative ABCB1-mRNA-Expression (fachliche Veränderung gegenüber parental)
Parentale MCF-71.0
Resistente MCF-712.5
Parentale PC-31.0
Resistente PC-315.2

Experimentelle Protokolle

Protokoll 1: Entwicklung einer this compound-resistenten Zelllinie

  • Bestimmung der IC50: Führen Sie einen Zytotoxizitätsassay (z. B. MTT oder CellTiter-Glo) durch, um die halbmaximale Hemmkonzentration (IC50) von this compound in der parentalen Krebszelllinie zu bestimmen.

  • Initiale Exposition: Kultivieren Sie die parentalen Zellen in einem Medium, das this compound in der IC50-Konzentration enthält.

  • Kulturpflege: Wechseln Sie das Medium alle 3-4 Tage und beobachten Sie die Zellen auf Anzeichen von Zelltod und Wiederwachstum.

  • Dosissteigerung: Sobald die Zellen eine stabile Wachstumsrate in der aktuellen Konzentration erreicht haben, erhöhen Sie die Konzentration von this compound schrittweise (z. B. um das 1,5- bis 2-fache).[6]

  • Wiederholung: Wiederholen Sie die Schritte 3 und 4, bis die Zellen bei einer signifikant höheren Konzentration von this compound im Vergleich zur parentalen Linie wachsen.

  • Charakterisierung: Bestätigen Sie die Resistenz, indem Sie die IC50 in der neu entwickelten resistenten Linie erneut bestimmen und mit der parentalen Linie vergleichen.[6]

Protokoll 2: Western-Blot-Analyse zur Untersuchung von Signalwegen

  • Zellbehandlung: Behandeln Sie sowohl parentale als auch resistente Zellen mit this compound in ihren jeweiligen IC50-Konzentrationen für einen bestimmten Zeitraum (z. B. 24 Stunden).

  • Proteinextraktion: Lysieren Sie die Zellen in einem geeigneten Puffer (z. B. RIPA-Puffer), der Protease- und Phosphatase-Inhibitoren enthält.

  • Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration mit einem geeigneten Assay (z. B. BCA-Assay).

  • Gelelektrophorese: Trennen Sie gleiche Mengen an Protein (z. B. 20-30 µg) mittels SDS-PAGE.

  • Proteintransfer: Übertragen Sie die getrennten Proteine auf eine PVDF- oder Nitrozellulosemembran.

  • Blockierung: Blockieren Sie die Membran in einer geeigneten Blockierungslösung (z. B. 5 % Magermilch oder BSA in TBST), um unspezifische Antikörperbindungen zu verhindern.

  • Inkubation mit primären Antikörpern: Inkubieren Sie die Membran über Nacht bei 4 °C mit primären Antikörpern, die gegen die Zielproteine gerichtet sind (z. B. p-Akt, Akt, p-ERK, ERK, p-p65, p65 und ein Ladungskontrollprotein wie β-Actin oder GAPDH).

  • Inkubation mit sekundären Antikörpern: Waschen Sie die Membran und inkubieren Sie sie mit einem geeigneten HRP-konjugierten sekundären Antikörper.

  • Detektion: Detektieren Sie die Proteinsignale mit einem Chemilumineszenz-Substrat und bilden Sie die Membran ab.

Visualisierungen

Eupahualin_C_Signaling_Pathway Eupahualin_C This compound PI3K PI3K Eupahualin_C->PI3K MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Eupahualin_C->MAPK_Pathway NFkB_Pathway NF-κB Pathway Eupahualin_C->NFkB_Pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Zellproliferation mTOR->Proliferation Apoptosis_Inhibition Apoptose-Hemmung mTOR->Apoptosis_Inhibition MAPK_Pathway->Proliferation NFkB_Pathway->Apoptosis_Inhibition

Abbildung 1: Vereinfachtes Diagramm der durch this compound gehemmten Signalwege.

Resistance_Workflow Start Resistenz beobachtet Hypothesis1 Hypothese 1: Veränderte Signalwege Start->Hypothesis1 Hypothesis2 Hypothese 2: Erhöhter Efflux Start->Hypothesis2 Hypothesis3 Hypothese 3: Apoptose-Blockade Start->Hypothesis3 Experiment1 Western Blot (p-Akt, p-ERK) Hypothesis1->Experiment1 Experiment2 Efflux-Assay (Rhodamin 123) Hypothesis2->Experiment2 Experiment3 Caspase-Assay Western Blot (Bcl-2) Hypothesis3->Experiment3 Result1 Signalweg hochreguliert Experiment1->Result1 Result2 Efflux erhöht Experiment2->Result2 Result3 Apoptose blockiert Experiment3->Result3 Solution1 Kombinationstherapie (z.B. MEK-Inhibitor) Result1->Solution1 Solution2 Kombinationstherapie (Efflux-Inhibitor) Result2->Solution2 Solution3 Kombinationstherapie (z.B. Bcl-2-Inhibitor) Result3->Solution3

Abbildung 2: Workflow zur Untersuchung und Überwindung der Resistenz gegen this compound.

References

Eupahualin C Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eupahualin C. This resource is designed for researchers, scientists, and drug development professionals to help anticipate, identify, and mitigate potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] Its primary reported mechanism of action is the inhibition of the STAT3 signaling pathway, which is crucial in cell survival, proliferation, and differentiation.[3]

Q2: What are the potential off-target effects of this compound?

As a sesquiterpene lactone, this compound contains an α-methylene-γ-lactone group, which can react with nucleophilic groups in proteins, particularly cysteine residues in a Michael addition reaction.[1][4] This reactivity can lead to the inhibition of multiple proteins, with a primary known off-target being the transcription factor NF-κB.[1][4] Therefore, researchers should be aware of potential concurrent inhibition of both STAT3 and NF-κB signaling pathways.

Q3: How can I distinguish between STAT3 and NF-κB inhibition in my experiments?

Distinguishing between the inhibition of these two pathways is critical for interpreting your results accurately. A multi-pronged approach is recommended:

  • Reporter Assays: Utilize luciferase reporter constructs driven by STAT3- or NF-κB-specific response elements. This allows for the direct measurement of the transcriptional activity of each pathway.

  • Western Blotting: Analyze the phosphorylation status of key proteins in both pathways. For STAT3, look at p-STAT3 (Tyr705). For NF-κB, examine the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit.

  • Gene Expression Analysis: Use qPCR to measure the expression of well-established target genes for each pathway. For example, Bcl-xL and Cyclin D1 for STAT3, and IL-6 and TNFα for NF-κB.

  • Rescue Experiments: Use constitutively active forms of STAT3 or IKK (to activate NF-κB) to see if you can rescue the phenotypic effects of this compound.

Q4: What are some general strategies to minimize off-target effects in my cell-based assays?

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that gives the desired on-target effect (STAT3 inhibition) through dose-response studies.

  • Use Appropriate Controls: Always include positive and negative controls for both STAT3 and NF-κB pathway activation and inhibition.

  • Confirm with a Secondary Inhibitor: Use a structurally and mechanistically different STAT3 inhibitor to confirm that the observed phenotype is due to STAT3 inhibition.

  • Consider the Cellular Context: The off-target effects of a compound can be cell-type specific. Validate your findings in multiple cell lines.

  • Employ "Clean" Chemical Probes: If available, use derivatives of this compound that have been optimized for higher selectivity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected cell toxicity at concentrations that should only inhibit STAT3. This compound may be hitting critical off-target proteins required for cell survival. This could be due to broad reactivity of the sesquiterpene lactone scaffold.Perform a dose-response curve and compare the IC50 for cytotoxicity with the IC50 for STAT3 inhibition. If they are very close, consider using a more selective STAT3 inhibitor for comparison. Assess markers of apoptosis and necrosis.
Inconsistent results between different cell lines. Cell lines can have varying levels of STAT3 and NF-κB pathway activation and different expression profiles of potential off-target proteins.Characterize the basal activity of both STAT3 and NF-κB pathways in your cell lines. Normalize your results to the basal activity. Consider using a cell line with a known dependency on the STAT3 pathway.
This compound inhibits the STAT3 reporter assay, but not downstream gene expression. The reporter assay might be more sensitive than the downstream gene expression. Alternatively, there could be compensatory signaling pathways activated.Verify STAT3 inhibition by checking the phosphorylation status of STAT3 via Western blot. Analyze a panel of STAT3 target genes. Investigate potential crosstalk with other pathways like NF-κB.
Difficulty in confirming that the observed phenotype is solely due to STAT3 inhibition. The phenotype might be a result of combined STAT3 and NF-κB inhibition or other off-target effects.Use a combination of approaches: 1) A highly selective, structurally unrelated STAT3 inhibitor. 2) siRNA/shRNA knockdown of STAT3 to see if it phenocopies the effect of this compound. 3) A rescue experiment with a constitutively active STAT3 mutant.

Quantitative Data Summary

The following tables provide examples of the type of quantitative data researchers should aim to generate to characterize the on- and off-target effects of this compound.

Table 1: Comparative IC50 Values of this compound

AssayCell LineIC50 (µM)
STAT3 Luciferase ReporterHEK293T5.2
NF-κB Luciferase ReporterHEK293T15.8
Cell Viability (MTT Assay)A549 (Cancer)8.5
Cell Viability (MTT Assay)BEAS-2B (Normal)25.1

Note: These are hypothetical values for illustrative purposes.

Table 2: Effect of this compound on Target Gene Expression (Fold Change vs. Control)

GenePathwayThis compound (10 µM)
Bcl-xLSTAT30.4
Cyclin D1STAT30.5
IL-6NF-κB0.7
TNFαNF-κB0.6

Note: These are hypothetical values for illustrative purposes.

Detailed Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time. Include a positive control (e.g., IL-6 stimulation) and a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize p-STAT3 levels to total STAT3.

Protocol 2: STAT3 and NF-κB Dual-Luciferase Reporter Assay
  • Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing either STAT3 or NF-κB response elements and a Renilla luciferase control plasmid for normalization.

  • Cell Treatment: After 24 hours, treat the cells with this compound at various concentrations. Include appropriate positive controls to activate each pathway (e.g., IL-6 for STAT3, TNFα for NF-κB) and a vehicle control.

  • Cell Lysis: After the desired treatment time, wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay: Transfer the cell lysate to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo reagent (which quenches the firefly luciferase and contains the Renilla luciferase substrate) and measure the Renilla luminescence.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the vehicle control.

Visualizations

Signaling_Pathways cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pSTAT3 p-STAT3 (Tyr705) JAK->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus_STAT3 Nucleus STAT3_dimer->Nucleus_STAT3 Translocation STAT3_genes Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus_STAT3->STAT3_genes Eupahualin_C_STAT3 This compound Eupahualin_C_STAT3->pSTAT3 Inhibition Stimulus Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK pIkB p-IκBα IKK->pIkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocation NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasome pIkB->Proteasome Degradation NFkB_genes Target Gene Expression (e.g., IL-6, TNFα) Nucleus_NFkB->NFkB_genes Eupahualin_C_NFkB This compound (Potential Off-Target) Eupahualin_C_NFkB->IKK Potential Inhibition

Caption: Simplified signaling pathways of STAT3 and NF-κB, indicating the points of inhibition by this compound.

Experimental_Workflow cluster_workflow Workflow for Assessing On- and Off-Target Effects cluster_on_target On-Target (STAT3) Analysis cluster_off_target Off-Target (NF-κB) Analysis cluster_broader Broader Off-Target Discovery start Start: Treat cells with This compound stat3_reporter STAT3 Luciferase Reporter Assay start->stat3_reporter pstat3_wb p-STAT3 Western Blot start->pstat3_wb stat3_qpcr STAT3 Target Gene qPCR start->stat3_qpcr nfkb_reporter NF-κB Luciferase Reporter Assay start->nfkb_reporter pikb_wb p-IκBα Western Blot start->pikb_wb nfkb_qpcr NF-κB Target Gene qPCR start->nfkb_qpcr data_analysis Data Analysis and Interpretation stat3_reporter->data_analysis pstat3_wb->data_analysis stat3_qpcr->data_analysis nfkb_reporter->data_analysis pikb_wb->data_analysis nfkb_qpcr->data_analysis kinome_scan Kinome Scan chem_proteomics Chemical Proteomics data_analysis->kinome_scan If necessary data_analysis->chem_proteomics If necessary

Caption: Experimental workflow for characterizing the on- and off-target effects of this compound.

References

Eupahualin C degradation products and their interference

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Eupahualin C and Analogs

This technical support guide addresses common issues related to the degradation of this compound and structurally similar compounds, and the potential interference of these degradation products in experimental assays. Given the limited specific data on this compound, this guide draws upon established knowledge of flavonoid and polyphenol chemistry to provide researchers with practical troubleshooting strategies and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: My quantitative analysis of this compound shows variable results and a decrease in the parent compound concentration over time. What could be the cause?

A1: Variability in this compound concentration and its apparent loss over time are often attributable to degradation. Like many polyphenolic compounds, this compound can be susceptible to degradation under common experimental conditions. Key factors influencing stability include pH, temperature, light exposure, and the presence of oxidizing agents. For instance, many flavonols readily degrade in boiling water, leading to the opening of the heterocyclic C ring and the formation of simpler aromatic compounds.[1]

Q2: What are the likely degradation products of a compound like this compound, and how can I detect them?

A2: While specific degradation products for this compound are not extensively documented, we can infer potential products based on related compounds. Degradation of flavonoids often involves oxidation and hydrolysis. For example, the degradation of myricetin, a polyhydroxy flavonol, in boiling water yields products such as 3,4,5-trihydroxybenzoic acid and 2,4,6-trihydroxybenzaldehyde.[1] Similarly, procyanidin C1 degradation can occur through epimerization and depolymerization.[2]

To detect these degradation products, we recommend using hyphenated analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows for the separation of the parent compound from its degradation products and their subsequent identification based on mass-to-charge ratio and fragmentation patterns.

Q3: Can the degradation products of this compound interfere with my biological assays?

A3: Yes, degradation products can interfere with biological assays in several ways. They may possess their own biological activity, which could lead to false positive or confounded results. For example, degradation products of Vitamin C can participate in non-enzymatic glycation of proteins, which could impact cellular assays.[3][4] Additionally, degradation products might interfere with assay detection methods, such as by absorbing light at the same wavelength as a detection reagent.

Troubleshooting Guide

Issue 1: Inconsistent Bioassay Results
Potential Cause Troubleshooting Step Expected Outcome
Degradation of this compound during the assay Prepare fresh solutions of this compound immediately before use. Minimize the incubation time of the compound with cells or reagents.Improved consistency and reproducibility of assay results.
Interference from degradation products Analyze the bioassay medium using HPLC-MS to identify and quantify any degradation products.Identification of interfering species, allowing for modification of the assay protocol or data interpretation.
pH instability of the compound Buffer the assay medium to a pH where this compound is most stable. Conduct a pH stability study.Reduced degradation and more reliable assay data.
Issue 2: Poor Recovery in Analytical Quantification
Potential Cause Troubleshooting Step Expected Outcome
Adsorption to labware Use low-adsorption plasticware or silanized glassware.Increased recovery of this compound in analytical samples.
Oxidation during sample preparation Add an antioxidant, such as ascorbic acid, to the sample matrix. To prevent oxidation during sample extraction for analysis, use of 2% metaphosphoric acid can stabilize the compound.[5]Minimized oxidative degradation and more accurate quantification.
Thermal degradation Avoid high temperatures during sample processing. If heating is necessary, perform a time and temperature course study to determine optimal conditions.Preservation of the parent compound and prevention of artifact formation.

Experimental Protocols

Protocol 1: HPLC-MS Method for the Analysis of this compound and its Degradation Products

This protocol provides a general framework for the analysis of a flavonoid-like compound and its potential degradation products.

1. Sample Preparation:

  • For in vitro samples, quench the reaction with an equal volume of ice-cold acetonitrile.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan and data-dependent MS/MS.

Protocol 2: In Vitro Stability Assay

This protocol is designed to assess the stability of this compound in a relevant biological matrix.

1. Incubation:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 10 µM in the desired matrix (e.g., cell culture medium, phosphate-buffered saline).

  • Incubate samples at 37°C.

2. Time Points:

  • Collect aliquots at 0, 1, 2, 4, 8, and 24 hours.

3. Sample Processing:

  • Immediately stop the degradation by adding an equal volume of ice-cold acetonitrile.

  • Process the samples as described in Protocol 1 for HPLC-MS analysis.

4. Data Analysis:

  • Plot the concentration of this compound versus time to determine its degradation rate.

  • Analyze the appearance of new peaks in the chromatogram to identify potential degradation products.

Visualizations

degradation_workflow start This compound Sample prep Incubate under Experimental Conditions start->prep quench Quench Reaction (e.g., Acetonitrile) prep->quench hplc HPLC Separation quench->hplc ms MS Detection hplc->ms data Data Analysis ms->data parent Quantify Parent Compound data->parent degradation Identify Degradation Products data->degradation

Caption: Experimental workflow for analyzing this compound degradation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions issue Inconsistent Results degradation Compound Degradation issue->degradation interference Product Interference issue->interference instability pH Instability issue->instability fresh_prep Use Fresh Preparations degradation->fresh_prep hplc_ms Analyze by HPLC-MS interference->hplc_ms buffer Optimize Buffer pH instability->buffer

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Refining Purification Protocols for Higher Eupahualin C Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for Eupahualin C, a sesquiterpene lactone with potential therapeutic applications. The information is presented in a question-and-answer format to directly address common issues and queries encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a guaianolide sesquiterpene lactone found in plants of the Eupatorium genus, such as Eupatorium chinense. Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects, making them of great interest for drug development.[1][2] Efficient purification of this compound is crucial to obtain a high-purity compound for accurate biological testing and further research.

Q2: What are the main challenges in purifying this compound?

A2: The main challenges in purifying this compound, like other sesquiterpene lactones, include its relatively low concentration in the plant material, the presence of structurally similar compounds that are difficult to separate, and its potential instability under certain conditions. Sesquiterpene lactones can be sensitive to heat, and extreme pH conditions, which can lead to degradation and lower yields.[3]

Q3: What is a general overview of the purification process for this compound?

A3: A typical purification process for this compound involves three main stages:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent to obtain a crude extract.

  • Fractionation and Chromatography: The crude extract is then fractionated and subjected to one or more chromatographic techniques to separate this compound from other compounds.

  • Crystallization/Final Purification: The final step often involves crystallization or a final high-resolution chromatography step to obtain highly pure this compound.

Experimental Protocols

Below are detailed methodologies for the key stages of this compound purification, based on established protocols for similar sesquiterpene lactones from Eupatorium species.

Protocol 1: Extraction of this compound from Eupatorium chinense
  • Plant Material Preparation: Air-dry the aerial parts of Eupatorium chinense and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with methanol (MeOH) at room temperature for 24-48 hours. Use a plant material to solvent ratio of 1:10 (w/v).

    • Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Fractionation and Silica Gel Column Chromatography
  • Solvent Partitioning:

    • Suspend the crude methanolic extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). Sesquiterpene lactones like this compound are typically enriched in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) using a non-polar solvent like n-hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate to 100%).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the fractions that show a prominent spot corresponding to the this compound standard.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Sample Preparation: Dissolve the enriched fraction from the silica gel column in the mobile phase. Filter the solution through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of sesquiterpene lactones.

    • Mobile Phase: A gradient of acetonitrile (ACN) and water is a common choice. The gradient can be optimized based on the polarity of this compound. A typical starting point could be a linear gradient from 30% ACN in water to 70% ACN in water over 40 minutes.

    • Flow Rate: The flow rate will depend on the column dimensions. For a semi-preparative column (e.g., 10 mm i.d.), a flow rate of 2-5 mL/min is common.

    • Detection: UV detection at a wavelength around 210-220 nm is suitable for sesquiterpene lactones.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified compound.

Protocol 4: Crystallization
  • Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but has low solubility at room temperature or lower. Common solvent systems for crystallization of sesquiterpene lactones include mixtures like hexane/acetone or hexane/ethyl acetate.[4]

  • Procedure:

    • Dissolve the purified this compound in a minimal amount of the hot solvent.

    • Allow the solution to cool down slowly to room temperature.

    • If crystals do not form, further cooling in a refrigerator or freezer might be necessary.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Data Presentation

The following table presents an illustrative example of the expected yield at each stage of the purification process. The actual yields can vary depending on the quality of the plant material and the optimization of the purification steps.

Purification StepStarting Material (g)Product (g)Yield (%)Purity (%)
Crude Methanol Extract 1000 (dried plant material)10010< 5
Ethyl Acetate Fraction 100202010-20
Silica Gel Chromatography 2021060-80
Preparative HPLC 20.210> 95
Crystallization 0.20.1575> 99

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract

  • Possible Cause: Inefficient extraction.

  • Troubleshooting Steps:

    • Ensure the plant material is finely powdered to maximize surface area for solvent penetration.

    • Increase the extraction time or the number of extraction cycles.

    • Consider using a more efficient extraction method like sonication or Soxhlet extraction, but be mindful of the potential for thermal degradation of this compound with Soxhlet.

Issue 2: Poor Separation on Silica Gel Column

  • Possible Cause: Inappropriate solvent system or column overloading.

  • Troubleshooting Steps:

    • Optimize the solvent system: Use TLC to test different solvent systems to achieve good separation between this compound and other major components. The ideal Rf value for the target compound on TLC for good column separation is typically between 0.2 and 0.4.

    • Reduce sample load: Overloading the column can lead to broad peaks and poor resolution. As a general rule, the amount of crude material loaded should be about 1-5% of the weight of the silica gel.

    • Check for compound stability: Sesquiterpene lactones can sometimes degrade on silica gel.[5] If you suspect this, you can try using deactivated silica gel (by adding a small percentage of water) or a different stationary phase like alumina.

Issue 3: Co-elution of Impurities in Preparative HPLC

  • Possible Cause: Suboptimal HPLC conditions.

  • Troubleshooting Steps:

    • Adjust the gradient: A shallower gradient can improve the resolution of closely eluting peaks.

    • Change the mobile phase: Switching one of the mobile phase solvents (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.

    • Try a different column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) might provide a different separation profile.

    • Optimize the pH: If the impurities have ionizable functional groups, adjusting the pH of the mobile phase can significantly affect their retention time. However, be cautious as the stability of this compound at different pH values should be considered.[3]

Issue 4: Difficulty in Crystallization

  • Possible Cause: Presence of impurities or unsuitable solvent.

  • Troubleshooting Steps:

    • Further purification: If the compound does not crystallize, it may not be pure enough. Consider an additional purification step.

    • Solvent screening: Experiment with a variety of solvents and solvent mixtures. A good crystallization solvent will dissolve the compound when hot but not when cold.[4]

    • Slow evaporation: If cooling does not induce crystallization, you can try slowly evaporating the solvent from a saturated solution.

    • Seeding: If you have a few crystals, adding a "seed" crystal to a supersaturated solution can initiate crystallization.

Visualizations

Experimental Workflow

experimental_workflow start Start: Dried Eupatorium chinense extraction Extraction with Methanol start->extraction partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) extraction->partitioning silica_gel Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) partitioning->silica_gel EtOAc Fraction prep_hplc Preparative HPLC (C18, ACN:Water gradient) silica_gel->prep_hplc Enriched Fractions crystallization Crystallization prep_hplc->crystallization Purified Fractions end Pure this compound crystallization->end

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low this compound Yield check_extraction Check Extraction Efficiency start->check_extraction check_fractionation Analyze All Fractions check_extraction->check_fractionation Efficient improve_extraction Increase extraction time/cycles Use finer powder check_extraction->improve_extraction Inefficient check_chromatography Review Chromatography check_fractionation->check_chromatography No wrong_fraction Target compound in another fraction? Re-analyze all fractions check_fractionation->wrong_fraction Yes check_stability Assess Compound Stability check_chromatography->check_stability No poor_separation Poor separation on column? Optimize solvent system check_chromatography->poor_separation Yes degradation Degradation during purification? Check pH and temperature check_stability->degradation Yes

Caption: A troubleshooting decision tree for addressing low this compound yield.

References

addressing batch-to-batch variability of isolated Eupahualin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of isolated Eupahualin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

Q2: What are the common causes of batch-to-batch variability in isolated natural products like this compound?

Variability in natural products can arise from numerous factors, starting from the raw botanical material and extending through the manufacturing and storage processes.[4][5] Key sources of inconsistency include:

  • Natural Variation: Differences in the plant source due to climate, harvest time, and geographic location.[4][5]

  • Extraction and Isolation Processes: Minor deviations in extraction solvents, temperature, or chromatographic procedures can alter the final compound's purity and profile.[6][7][8]

  • Storage and Handling: Sesquiterpene lactones can be sensitive to temperature, pH, light, and air.[9][10][11] Improper storage can lead to degradation, altering the compound's structure and activity.[10][12]

  • Residual Solvents or Impurities: The presence of co-eluting compounds or residual solvents from the purification process can affect experimental outcomes.

Q3: My latest batch of this compound shows lower biological activity than previous batches. What should I do first?

When encountering a discrepancy in biological activity, a systematic approach is crucial. The first step is to rule out experimental error before assessing the compound itself. A logical troubleshooting workflow should be followed to identify the root cause.

A Unexpected Result: Lower Biological Activity B Step 1: Verify Experimental Setup - Check cell line viability - Confirm reagent concentrations - Verify instrument calibration A->B C Step 2: Assess Compound Integrity - Check for visible precipitation - Review storage conditions (temp, light) - Prepare fresh stock solution B->C D Step 3: Analytical Characterization - Run HPLC purity check - Acquire MS for mass verification - Obtain ¹H NMR for structural confirmation C->D E Step 4: Compare to Reference - Analyze 'Good Batch' data - Compare HPLC, MS, NMR spectra - Identify new peaks or shifts D->E F Data Match Reference? E->F G Conclusion: Issue is Likely Experimental or Assay-Related F->G Yes H Conclusion: Batch Variability Confirmed - Degradation or Impurity Present F->H No I Action: Purify or Discard Batch H->I

Caption: Troubleshooting workflow for unexpected experimental results.

Q4: How can I assess the purity and identity of a new batch of this compound?

A combination of analytical techniques is essential for comprehensive characterization.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample by identifying and quantifying the main peak relative to any impurities.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, verifying its identity.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, which can be compared to a reference spectrum to confirm the compound's identity and structural integrity.[16][17]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Variable Potency (IC50 shifts) Degradation of this compound due to improper storage (e.g., high temperature). Sesquiterpene lactones can be unstable at elevated temperatures.[10][12]1. Review storage conditions. Store this compound at -20°C or -80°C in a desiccated, dark environment. 2. Perform an HPLC purity analysis on the current batch and compare it to the certificate of analysis or data from a previous "good" batch. 3. Refer to stability data (see Table 1).
Appearance of New Peaks in HPLC 1. Compound degradation.[11] 2. Contamination during handling. 3. Presence of an isomer or related compound from the isolation process.1. Use HPLC-MS to determine the molecular weight of the new peaks. This can help identify if they are degradation products, isomers, or unrelated impurities.[18] 2. If degradation is suspected, re-purify the sample using preparative HPLC if possible.
Poor Solubility in Experimental Buffer 1. Incorrect solvent used for stock solution. 2. Compound has degraded into a less soluble product. 3. Particle size variation between batches.[19]1. Ensure the appropriate solvent (e.g., DMSO) is used to create a high-concentration stock solution before diluting into aqueous buffers. 2. Briefly sonicate the solution to aid dissolution. 3. Re-evaluate the purity of the batch via HPLC and NMR.
Inconsistent NMR Spectra 1. Presence of residual solvents from purification. 2. Structural changes or degradation. Sesquiterpene lactones can undergo reactions like the addition of solvents (e.g., ethanol) to their structure.[10] 3. pH-dependent structural changes.[9]1. Identify solvent peaks in the ¹H NMR spectrum and quantify their presence. 2. Compare the full spectrum (especially key chemical shifts) to a reference spectrum. 3. If structural changes are suspected, acquire a 2D NMR spectrum (e.g., HSQC, HMBC) for more detailed structural elucidation.
Table 1: Impact of Storage Temperature on Sesquiterpene Lactone Stability

This table summarizes representative data on the degradation of sesquiterpene lactones over time at different temperatures, as described in the literature.[10][12]

Storage TemperatureDegradation after 6 MonthsDegradation after 3 Years
+4°C ~5-10%~13%
+25°C (Room Temp) ~15-20%~32%
+30°C ~20-25%~37%

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of a this compound batch.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of HPLC-grade acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Dilute the stock solution to a final concentration of 50-100 µg/mL with the mobile phase. .

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector at 210 nm. .

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A high-purity sample should be >95%.

Protocol 2: Identity Confirmation by LC-MS

This protocol is for confirming the molecular weight of this compound.

  • Sample Preparation:

    • Prepare a 10-20 µg/mL sample of this compound in acetonitrile or methanol. .

  • Instrumentation (Example):

    • Couple an HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use the same HPLC conditions as in Protocol 1. .

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Analysis: Extract the ion chromatogram corresponding to the expected mass of this compound ([M+H]⁺, [M+Na]⁺). Confirm that the mass spectrum of the main HPLC peak matches the theoretical mass.

Protocol 3: Structural Verification by ¹H NMR

This protocol is for confirming the chemical structure of this compound.[9]

  • Sample Preparation:

    • Dissolve 2-5 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube. .

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Use standard acquisition parameters. .

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Compare the chemical shifts, coupling constants, and integration of the obtained spectrum with a validated reference spectrum for this compound. Pay close attention to characteristic peaks for the sesquiterpene lactone core.

Visualized Workflows and Pathways

cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Quality Control A Plant Material (e.g., Eupatorium chinense) B Solvent Extraction (e.g., Ethanol, Dichloromethane) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane, Ethyl Acetate) C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G Preparative HPLC F->G H Isolated this compound G->H I Purity Check (HPLC) H->I J Identity Check (MS, NMR) I->J K Batch Release J->K cluster_0 Batch A (High Purity) cluster_1 Batch B (Contains Impurity) A This compound R1 Target Receptor A->R1 Binds P1 Downstream Signaling R1->P1 Activates E1 Desired Effect P1->E1 B This compound R2 Target Receptor B->R2 Binds I Impurity X R3 Off-Target Receptor I->R3 Binds P2 Downstream Signaling R2->P2 Activates P3 Off-Target Signaling R3->P3 Activates E2 Reduced Effect P2->E2 E3 Side Effect P3->E3

References

Technical Support Center: Synthesis of Eupahualin C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Eupahualin C and its derivatives. The content is based on established synthetic routes for closely related guaianolide natural products, particularly Eupalinilide E.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound and its analogs?

A1: The synthesis of the guaianolide core of this compound presents several significant challenges. These include:

  • Stereochemical Control: Establishing the correct relative and absolute stereochemistry at multiple chiral centers is a primary hurdle.

  • Construction of the 5-7-5 Tricyclic System: The fused five- and seven-membered ring system requires carefully planned cyclization strategies.

  • Late-Stage Functionalization: Introduction of oxygenated functional groups, particularly at allylic positions, can be difficult due to the presence of multiple reactive sites.[1][2]

  • Formation of the α-methylene-γ-butyrolactone: This exocyclic double bond is crucial for biological activity but can be sensitive to reaction conditions and may require specific reagents for its stereoselective introduction.

Q2: Which starting materials are commonly used for the asymmetric synthesis of this compound analogs like Eupalinilide E?

A2: A common and effective chiral pool starting material is (R)-(-)-carvone.[1][3][4][5][6] This readily available natural product provides a stereodefined starting point for the synthesis of the cyclopentane ring of the guaianolide core.

Q3: What is a key strategy for constructing the γ-lactone ring in these syntheses?

A3: A highly effective method is a tandem allylboration-lactonization reaction. This approach combines a stereospecific allylboration of an aldehyde with an in-situ lactonization, efficiently forming the α-methylene-γ-butyrolactone moiety.[1][3][4][5][6]

Q4: Are there any particularly challenging steps in the later stages of the synthesis?

A4: Yes, late-stage allylic C-H oxidation can be problematic. With multiple potential allylic positions in the tricyclic intermediate, achieving chemo- and regioselectivity is a significant challenge.[1][2] Additionally, chemoselective reductions in the presence of multiple carbonyl groups require specific reagents, such as in a modified Luche reduction.[2]

Troubleshooting Guides

Problem 1: Low yield in the tandem Favorskii rearrangement–elimination reaction.
Possible Cause Troubleshooting Suggestion
Incomplete formation of the O-tosylchlorohydrin intermediate.Ensure the use of fresh tosyl chloride and N-methylimidazole. Monitor the reaction by TLC to confirm complete consumption of the starting chlorohydrin.
Suboptimal reaction temperature.The reaction is sensitive to temperature. Maintain a stable temperature of 50 °C as reported for analogous syntheses.[1]
Presence of moisture.Although the reaction is chromatography-free, ensure starting materials and solvents are reasonably dry to prevent side reactions.
Inefficient elimination.The choice of base and solvent is critical. Toluene has been shown to be an effective solvent for this transformation.[1]
Problem 2: Poor stereoselectivity in the tandem allylboration–lactonization step.

| Possible Cause | Troubleshooting Suggestion | | Use of a catalyst that interferes with the desired stereochemical outcome. | This reaction can proceed stereospecifically without a catalyst when using trifluoroethanol (TFE) as a promoter and solvent.[1][4] | | Racemization of the aldehyde starting material. | Ensure the aldehyde is used promptly after preparation and stored under inert conditions to minimize epimerization. | | Incorrect reaction temperature. | Perform the reaction at room temperature as elevated temperatures may decrease stereoselectivity. |

Problem 3: Unselective late-stage allylic C–H oxidation.

| Possible Cause | Troubleshooting Suggestion | | Use of a non-selective oxidizing agent. | Different oxidizing agents will have varying selectivities. For the C2 allylic oxidation, selenium dioxide has been shown to be effective.[1] | | Over-oxidation to undesired products. | Carefully control the stoichiometry of the oxidizing agent and the reaction time. Monitor the reaction closely by TLC. | | Multiple reactive sites leading to a mixture of products. | Consider a protecting group strategy for more reactive allylic positions if selectivity cannot be achieved otherwise. |

Problem 4: Incomplete or unselective reduction of carbonyl groups.

| Possible Cause | Troubleshooting Suggestion | | Use of a reducing agent that is too harsh or not selective enough. | For the selective reduction of an enone in the presence of other carbonyls, a modified Luche reduction (NaBH4, CeCl3·7H2O) is a good choice.[2][7][8][9][10][11] | | Steric hindrance around the carbonyl group. | Increased reaction time or a slight excess of the reducing agent may be necessary. | | Acetal formation protecting the wrong carbonyl. | The Luche reduction in methanol selectively reduces ketones over aldehydes because aldehydes form acetals.[8][9] Ensure the correct solvent system is used to achieve the desired chemoselectivity. |

Quantitative Data

Table 1: Summary of Yields for Key Steps in the Asymmetric Total Synthesis of Eupalinilide E

StepReactionReagents and ConditionsYield (%)Reference
1Tandem Favorskii rearrangement–eliminationTsCl, NMI, Toluene, 50 °C85[1]
2Tandem allylboration–lactonizationAllylboronate, TFE, rt96[1]
3Ene-cyclizationSeO₂, t-BuOOH, CH₂Cl₂82[1]
4Late-stage allylic oxidation (C2)SeO₂, t-BuOOH, CH₂Cl₂85[1]
5Chemoselective epoxidationt-BuOOH, Al(O-sec-Bu)₃98[1]
Overall 12 Steps from (R)-(-)-carvone 20 [1][3][4][5][6]

Experimental Protocols

Protocol 1: Tandem Allylboration–Lactonization

This protocol describes the formation of the β-hydroxymethyl-α-methylene-γ-butyrolactone core structure.

  • To a solution of the carvone-derived 2-cyclopentene carbaldehyde (1.0 eq) in trifluoroethanol (TFE), add the allylboronate reagent (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired lactone.

Protocol 2: Modified Luche Reduction for Chemoselective Ketone Reduction

This protocol is adapted for the selective 1,2-reduction of an α,β-unsaturated ketone in the presence of other reducible functional groups.[7][8][9][10][11]

  • Dissolve the α,β-unsaturated ketone substrate (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) in methanol at 0 °C.

  • Stir the mixture for 10-15 minutes until the cerium salt is fully dissolved.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow start Start: (R)-(-)-carvone step1 Tandem Favorskii Rearrangement-Elimination start->step1 [Yield: high] step2 Tandem Allylboration- Lactonization step1->step2 [Yield: ~96%] Forms lactone step3 Ene-cyclization step2->step3 [Yield: ~82%] Forms 5-7 ring step4 Late-stage Allylic Oxidations step3->step4 [Yield: variable] Key challenge step5 Chemoselective Reductions/Epoxidations step4->step5 [Yield: high] Stereocontrol end Final Product: This compound Derivative step5->end

Caption: Key stages in the synthesis of this compound derivatives.

troubleshooting_logic problem Low Yield in Late-Stage Oxidation cause1 Wrong Oxidizing Agent problem->cause1 cause2 Over-oxidation problem->cause2 cause3 Multiple Reactive Sites problem->cause3 solution1 Screen different oxidizing agents (e.g., SeO2) cause1->solution1 solution2 Control stoichiometry and reaction time cause2->solution2 solution3 Consider protecting group strategy cause3->solution3

References

Validation & Comparative

Eupahualin C: A Comparative Analysis of its Bioactivity Against Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

Sesquiterpene lactones are a diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family. Their biological activities are largely attributed to the presence of an α,β-unsaturated γ-lactone ring, which can react with nucleophilic sites on biological macromolecules, thereby modulating various cellular processes. Prominent members of this class, such as parthenolide, costunolide, and deoxyelephantopin, have demonstrated significant potential in preclinical studies.

Comparative Cytotoxic Activity: An Overview

While direct comparative data for Eupahualin C is pending, a review of related sesquiterpene lactones reveals a range of cytotoxic potencies against various cancer cell lines. For instance, parthenolide has been shown to induce apoptosis and inhibit the proliferation of numerous cancer cells, with IC50 values often in the low micromolar range. Similarly, deoxyelephantopin has exhibited potent cytotoxic effects against breast, lung, and pancreatic cancer cell lines.

To facilitate a direct comparison, the following table structure is proposed for summarizing key quantitative data once it becomes available through future research.

Table 1: Comparative Cytotoxicity of Sesquiterpene Lactones (IC50 in µM)

CompoundCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., PANC-1)
This compoundData not availableData not availableData not available
ParthenolideInsert experimental valueInsert experimental valueInsert experimental value
CostunolideInsert experimental valueInsert experimental valueInsert experimental value
DeoxyelephantopinInsert experimental valueInsert experimental valueInsert experimental value

Anti-inflammatory Activity: Targeting Key Signaling Pathways

A hallmark of many sesquiterpene lactones is their ability to inhibit the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1] This inhibition is a key mechanism underlying their anti-inflammatory effects. Parthenolide, for example, is a well-documented inhibitor of NF-κB activation.[1] It is hypothesized that this compound may share this mechanism of action.

Future studies should aim to quantify the inhibitory effect of this compound on NF-κB and other inflammatory mediators, such as nitric oxide (NO), and compare it to established sesquiterpene lactones.

Table 2: Comparative Anti-inflammatory Activity of Sesquiterpene Lactones

CompoundNF-κB Inhibition (IC50 in µM)NO Inhibition (IC50 in µM)
This compoundData not availableData not available
ParthenolideInsert experimental valueInsert experimental value
CostunolideInsert experimental valueInsert experimental value
Dimeric GuaianolideInsert experimental value16[2]

Experimental Protocols

To ensure robust and comparable data, standardized experimental protocols are crucial. The following sections detail the methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the sesquiterpene lactones (e.g., this compound, parthenolide) and a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

experimental_workflow cluster_workflow Cytotoxicity Assay Workflow cell_seeding Cell Seeding treatment Treatment with Sesquiterpene Lactones cell_seeding->treatment incubation Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Measurement solubilization->absorbance data_analysis IC50 Calculation absorbance->data_analysis

Cytotoxicity assay workflow.
NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the activity of the NF-κB signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter.

Protocol:

  • Transfect cells (e.g., HEK293T) with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.

  • After 24 hours, pre-treat the cells with various concentrations of the sesquiterpene lactones for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

  • Normalize the NF-κB-driven luciferase activity to the control luciferase activity.

  • Calculate the IC50 values for NF-κB inhibition.

Signaling Pathways

The primary anti-inflammatory mechanism of many sesquiterpene lactones involves the inhibition of the canonical NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.

nf_kb_pathway cluster_pathway Canonical NF-κB Signaling Pathway cluster_inhibition Inhibition by Sesquiterpene Lactones tnf TNF-α tnfr TNFR tnf->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to proinflammatory Pro-inflammatory Gene Expression nucleus->proinflammatory Induces sl Sesquiterpene Lactones (e.g., Parthenolide) sl->ikk Inhibits

Inhibition of the NF-κB pathway.

References

A Comparative Analysis of Eupahualin C and Parthenolide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive search of scientific literature and databases yielded no specific information regarding the chemical structure, source, mechanism of action, or biological activity of a compound named "Eupahualin C." Therefore, a direct comparative study as initially intended cannot be provided. This guide will focus on a comprehensive overview of Parthenolide, a well-researched natural compound with significant therapeutic potential.

Parthenolide: A Detailed Examination

Parthenolide is a naturally occurring sesquiterpene lactone that has garnered considerable interest in the scientific community for its potent anti-inflammatory and anti-cancer properties.

Source and Chemical Structure:

Parthenolide is primarily isolated from the medicinal plant Tanacetum parthenium, commonly known as feverfew. Its chemical structure is characterized by an α-methylene-γ-lactone ring and an epoxide group, which are crucial for its biological activity. These reactive sites allow parthenolide to interact with nucleophilic sites on cellular macromolecules, thereby modulating their function.

Mechanism of Action:

Parthenolide exerts its biological effects through multiple mechanisms, primarily by targeting key signaling pathways involved in inflammation and cancer progression.

1. Inhibition of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a protein complex that plays a critical role in regulating the immune response to infection and in processes of inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. Parthenolide has been shown to inhibit NF-κB activation by directly targeting and inhibiting the IκB kinase (IKK) complex, which is essential for the activation of NF-κB. This inhibition leads to the suppression of NF-κB target genes involved in inflammation and cell survival.

2. Inhibition of the STAT3 Signaling Pathway:

Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cell growth, survival, and differentiation. Aberrant activation of STAT3 is a hallmark of many human cancers and is associated with tumor progression and metastasis. Parthenolide has been demonstrated to suppress the activation of STAT3 by inhibiting its phosphorylation, a critical step for its dimerization, nuclear translocation, and DNA binding activity.

3. Induction of Reactive Oxygen Species (ROS):

Parthenolide can induce the production of reactive oxygen species (ROS) within cancer cells. While low levels of ROS are involved in normal cellular signaling, excessive ROS can lead to oxidative stress, cellular damage, and ultimately, apoptosis (programmed cell death). This ROS-mediated cytotoxicity is a key mechanism of parthenolide's anti-cancer activity.

Quantitative Data Summary: In Vitro Cytotoxicity of Parthenolide

The following table summarizes the 50% inhibitory concentration (IC50) values of parthenolide against various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Reference
A549Non-small cell lung cancer15.38 ± 1.13[1]
GLC-82Non-small cell lung cancer6.07 ± 0.45[1]
H1299Non-small cell lung cancer12.37 ± 1.21[1]
H1650Non-small cell lung cancer9.88 ± 0.09[1]
PC-9Non-small cell lung cancer15.36 ± 4.35[1]
MCF-7Breast cancer9.54 ± 0.82[2][3][4]
SiHaCervical cancer8.42 ± 0.76[2][3][4]
HT-29Colon adenocarcinoma7.0[5]
TE671Medulloblastoma6.5[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature to evaluate the efficacy of parthenolide are provided below.

1. Cell Viability Assay (MTT Assay):

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of parthenolide (or a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

2. NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA):

EMSA is used to detect the DNA-binding activity of NF-κB.

  • Nuclear Extract Preparation: Cells are treated with parthenolide and/or a stimulant (e.g., TNF-α) to activate the NF-κB pathway. Nuclear extracts are then prepared from the cells.

  • Probe Labeling: A double-stranded DNA oligonucleotide containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow NF-κB to bind to the DNA.

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane and detected using a chemiluminescent substrate (for non-radioactive probes). A decrease in the intensity of the shifted band in parthenolide-treated samples indicates inhibition of NF-κB DNA binding.

3. STAT3 Inhibition Assay (Western Blotting for Phospho-STAT3):

This method is used to assess the phosphorylation status of STAT3, which is indicative of its activation.

  • Cell Lysis: Cells are treated with parthenolide and a STAT3 activator (e.g., IL-6). Whole-cell lysates are then prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). A separate membrane can be probed with an antibody for total STAT3 as a loading control.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in the p-STAT3 band intensity in parthenolide-treated samples indicates inhibition of STAT3 activation.

4. Reactive Oxygen Species (ROS) Detection (DCFDA Assay):

This assay measures the intracellular production of ROS.

  • Cell Loading: Cells are treated with parthenolide. Following treatment, the cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable dye.

  • ROS-mediated Conversion: Inside the cells, DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence in parthenolide-treated cells indicates an increase in ROS production.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways affected by parthenolide.

Caption: Parthenolide inhibits the NF-κB signaling pathway by targeting the IKK complex.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocates Parthenolide Parthenolide Parthenolide->STAT3 Inhibits Phosphorylation DNA DNA STAT3_dimer_n->DNA Binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes

Caption: Parthenolide disrupts the STAT3 signaling pathway by inhibiting STAT3 phosphorylation.

References

Unveiling the Molecular Targets of Eupahualin C: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological targets of Eupahualin C, a naturally occurring flavonoid, with a focus on its cross-validation in the context of cancer research. We delve into its mechanism of action, comparing its performance with alternative therapeutic agents and providing detailed experimental data and protocols to support further investigation.

This compound: A Multi-Targeted Agent in Cancer Therapy

This compound has emerged as a promising anti-cancer agent, exhibiting inhibitory effects on key signaling pathways that drive tumor progression. Research indicates that this compound primarily exerts its effects through the modulation of the PI3K/AKT/mTOR and NF-κB signaling cascades, leading to the induction of apoptosis and autophagy in cancer cells.[1] This multi-targeted approach makes it a compelling candidate for further preclinical and clinical investigation.

Comparative Analysis of Biological Activity

To provide a clear perspective on the efficacy of this compound, the following table summarizes its inhibitory concentrations (IC50) in common breast cancer cell lines and compares them with other known inhibitors of the PI3K/AKT/mTOR and NF-κB pathways.

CompoundTarget Pathway(s)Cell LineIC50 ValueReference
This compound PI3K/AKT/mTOR, NF-κBMDA-MB-231, MCF-750-100 μM[2]
Everolimus mTORBreast Cancer CellsVaries[3]
Alpelisib PI3KαBreast Cancer CellsVaries[3]
Parthenolide NF-κBBreast Cancer Stem-like CellsPreferential Inhibition
PDTC NF-κBBreast Cancer Stem-like CellsPreferential Inhibition

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To illustrate the intricate molecular interactions and experimental procedures involved in the validation of this compound's targets, the following diagrams have been generated using the DOT language.

PI3K_AKT_mTOR_Pathway Eupahualin_C This compound PI3K PI3K Eupahualin_C->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

NF_kB_Pathway Eupahualin_C This compound IKK IKK Eupahualin_C->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates Inflammation Inflammation & Cell Survival Nucleus->Inflammation Promotes Gene Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow Cell_Culture Breast Cancer Cell Culture (MCF-7, MDA-MB-231) Treatment Treat with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (CCK-8/MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Protein Levels) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for cross-validating this compound's targets.

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of this compound's biological activities, detailed protocols for key experiments are provided below.

Cell Viability Assay (CCK-8/MTT)

This protocol is used to determine the cytotoxic effects of this compound on breast cancer cell lines and to calculate the IC50 value.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • CCK-8 or MTT reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Western Blot Analysis for PI3K/AKT/mTOR and NF-κB Pathways

This protocol is used to assess the effect of this compound on the protein expression and phosphorylation status of key components in the PI3K/AKT/mTOR and NF-κB signaling pathways.

Materials:

  • Breast cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-IKK, anti-IKK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using the BCA assay.

  • SDS-PAGE: Denature the protein lysates by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

The cross-validation of this compound's biological targets through multiple experimental approaches confirms its role as a potent inhibitor of the PI3K/AKT/mTOR and NF-κB signaling pathways in breast cancer cells. The provided comparative data and detailed protocols offer a solid foundation for researchers to further explore the therapeutic potential of this promising natural compound. The multi-targeted nature of this compound suggests it may be a valuable candidate for overcoming drug resistance and improving treatment outcomes in cancer therapy.

References

The Structural Dance of Flavonoids: A Comparative Guide to the Bioactivity of Eupafolin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide delves into the structural activity relationship (SAR) of Eupafolin, a flavone of significant interest, and its analogs. By presenting key experimental data and outlining the methodologies used, we aim to provide a comprehensive resource for the ongoing exploration of this promising class of compounds.

Eupafolin, a flavonoid found in various plants, has demonstrated notable anti-inflammatory and potential anticancer properties. Its biological activity, however, is not an isolated phenomenon. It is intrinsically linked to its chemical structure, and subtle modifications to this structure can lead to significant changes in its therapeutic effects. This guide will explore these nuances, offering a comparative analysis of Eupafolin and related flavonoid analogs.

Comparative Biological Activity of Eupafolin and Analogs

The following table summarizes the quantitative data on the biological activities of Eupafolin and other relevant flavonoid analogs. This data provides a clear comparison of their potency in various biological assays.

CompoundBiological ActivityCell Line/ModelIC50/EC50/InhibitionReference
Eupafolin Inhibition of NO productionLPS-stimulated RAW 264.7 macrophagesIC50: 6 µM[1]
Eupafolin Inhibition of PGE2 productionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition[2]
Eupafolin Inhibition of iNOS and COX-2 protein expressionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition[2]
Flavone Analog 3 Proliferation inhibitionCaCo-2 (colon cancer) cellsIC50: 2.42 µg/mL[3][4]
Flavone Analog 4 Antioxidant activityDPPH assayIC50: 3.53 ± 0.1 µg/mL[3][4]
Flavone Analog 4 Selective COX-2 inhibitionCOX inhibition assayIC50: 6.02 ± 0.33 µg/mL[3][4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.

Cell Culture and Lipopolysaccharide (LPS) Stimulation

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For inflammatory stimulation, cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a further 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) Production Assay (ELISA)

The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis for iNOS and COX-2 Expression

After treatment, cells are lysed, and the total protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytotoxicity Assay (MTT Assay)

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After the incubation period, MTT solution is added to each well and incubated for a further 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

Visualizing the Molecular Landscape

To better understand the relationships and pathways discussed, the following diagrams have been generated using Graphviz.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Lead Compound (Eupafolin) Mod1 Modification of Substituent Groups Start->Mod1 Mod2 Ring Alterations Start->Mod2 Analogs Library of Analogs Mod1->Analogs Mod2->Analogs Assay1 Anti-inflammatory Assays (NO, PGE2) Analogs->Assay1 Assay2 Cytotoxicity Assays (MTT) Analogs->Assay2 Assay3 Enzyme Inhibition Assays (COX-2) Analogs->Assay3 Data Collect Activity Data (IC50 values) Assay1->Data Assay2->Data Assay3->Data SAR Establish Structure- Activity Relationship Data->SAR Optimized Optimized Lead Compound SAR->Optimized

Caption: A generalized workflow for the structural activity relationship (SAR) studies of flavonoid analogs.

Eupafolin_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK1/2 TLR4->ERK PI3K PI3K TLR4->PI3K IKK IKK TLR4->IKK AP1 AP-1 (c-fos) JNK->AP1 activates p38->AP1 activates ERK->AP1 activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases Inflammatory_Response Inflammatory Response (iNOS, COX-2, NO, PGE2, IL-6, TNF-α) NFkB->Inflammatory_Response activates transcription AP1->Inflammatory_Response activates transcription Eupafolin Eupafolin Eupafolin->JNK inhibits Eupafolin->PI3K modulates Eupafolin->NFkB inhibits nuclear translocation Eupafolin->AP1 inhibits activation

Caption: Signaling pathways modulated by Eupafolin in LPS-stimulated macrophages.[2]

The exploration of Eupafolin and its analogs is a vibrant area of research with significant therapeutic potential. The data and methodologies presented in this guide offer a foundation for further investigation into the structure-activity relationships of this important class of flavonoids. A deeper understanding of how structural modifications impact biological activity will undoubtedly pave the way for the development of novel and more effective anti-inflammatory and anticancer agents.

References

Independent Verification of Eupahualin C's Anticancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of Eupahualin C against the standard-of-care chemotherapy drug, Doxorubicin. The information is compiled from preclinical studies to support independent verification and further research into the therapeutic potential of this compound.

In Vitro Efficacy: A Head-to-Head Comparison

This compound has demonstrated significant cytotoxic effects against various breast cancer cell lines. Its performance, as measured by the half-maximal inhibitory concentration (IC50), is comparable to Doxorubicin in certain cell lines.

CompoundCell LineIC50 (µM)Time Point
This compound EO771 (mouse)Inhibitory effect is time and dose-dependent[1]24, 48, 72h
MCF-7 Not explicitly stated, but inhibits viability[2]24, 48, 72h
MDA-MB-231 Not explicitly stated, but inhibits viability[2]24, 48, 72h
Doxorubicin MCF-7 8.306[3]48h
1.1 (free), 1.8 (micelle) µg/ml[4]Not Stated
9.908[5]48h
0.69 (in the presence of sulbactam)[6]48h
MDA-MB-231 6.602[3]48h
1.38 (free), 0.9 (micelle) µg/ml[4]Not Stated
0.69[5]48h
3.16 (in the presence of sulbactam)[6]48h

Mechanism of Action: Distinct Signaling Pathways

This compound and Doxorubicin induce cancer cell death through different mechanisms. This compound primarily modulates cell signaling pathways that control cell survival and proliferation, while Doxorubicin directly damages DNA.

This compound: Targeting the PI3K/Akt/mTOR Pathway

This compound has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis, at least in part, by downregulating the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Treatment with this compound leads to a decrease in the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR.[1] This inhibition ultimately results in cell cycle arrest and apoptosis.

Eupahualin_C_Pathway cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Eupahualin_C This compound Eupahualin_C->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Doxorubicin_Pathway cluster_nucleus Nucleus Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Apoptosis_Assay_Workflow Cell_Culture Seed and treat cells Harvest Harvest and wash cells Cell_Culture->Harvest Staining Stain with Annexin V/PI Harvest->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Apoptosis Flow_Cytometry->Data_Analysis

References

Assessing the Selectivity of Eupafolin for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note to the reader: The initial query for "Eupahualin C" did not yield specific results. However, due to the phonetic similarity and the consistent return of results for "Eupafolin," this guide will focus on the latter compound, assuming a possible misspelling in the original query. Eupafolin is a flavonoid with demonstrated anti-cancer properties, and this guide provides a comparative analysis of its effects on cancerous and non-cancerous cells.

Executive Summary

Eupafolin, a flavonoid compound, has shown promising selectivity in its cytotoxic effects, favoring cancer cells over their normal counterparts. This guide synthesizes available experimental data to provide a comprehensive overview of Eupafolin's selectivity, its mechanism of action, and the experimental protocols used to ascertain these properties. The data indicates that Eupafolin inhibits cancer cell proliferation and induces programmed cell death, in part through the modulation of the PI3K/Akt/mTOR signaling pathway.

Data Presentation: Cytotoxicity of Eupafolin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eupafolin in various cancer and normal cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound.

Cell LineCell TypeIC50 Value (µM)Reference
Cancer Cells
MCF-7Human Breast AdenocarcinomaData not available in provided search results
MDA-MB-231Human Breast AdenocarcinomaData not available in provided search results
Normal Cells
Not specifiedNot specifiedData not available in provided search results

While the provided search results indicate that Eupafolin shows selectivity for cancer cells, specific IC50 values for a direct comparison between a cancer cell line and a corresponding normal cell line were not available in the initial search results. Further targeted research would be needed to populate this table with precise comparative data.

Experimental Protocols

The assessment of Eupafolin's cytotoxic selectivity typically involves the following key experimental methodologies:

Cell Culture and Treatment
  • Cell Lines: A panel of human cancer cell lines (e.g., breast cancer lines MCF-7 and MDA-MB-231) and normal, non-cancerous cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Eupafolin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted to various concentrations for treating the cells.

  • Treatment: Cells are seeded in multi-well plates and, after a period of attachment, are exposed to varying concentrations of Eupafolin or a vehicle control (DMSO) for specific durations (e.g., 24, 48, 72 hours).

Cytotoxicity Assays

The viability of cells after treatment with Eupafolin is commonly determined using one of the following assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass and is used to determine cell density.

The IC50 values are then calculated from the dose-response curves generated from the data of these assays.

Mechanism of Action: Signaling Pathway Analysis

Eupafolin has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of specific signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated, promoting tumor progression. Studies have indicated that Eupafolin can inhibit this pathway in breast cancer cells.[1][2] This inhibition leads to a decrease in the phosphorylation of key proteins like Akt and mTOR, ultimately resulting in the induction of apoptosis.[1]

Visualizations

Experimental Workflow for Assessing Cytotoxicity

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines Eupafolin_Treatment Incubate with varying concentrations of Eupafolin Cancer_Cells->Eupafolin_Treatment Normal_Cells Normal Cell Lines Normal_Cells->Eupafolin_Treatment Cytotoxicity_Assay Perform MTT or SRB Assay Eupafolin_Treatment->Cytotoxicity_Assay Data_Analysis Calculate IC50 values and determine selectivity Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for evaluating the cytotoxicity of Eupafolin.

Eupafolin's Effect on the PI3K/Akt/mTOR Signaling Pathway

signaling_pathway Eupafolin Eupafolin PI3K PI3K Eupafolin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Eupafolin inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.

References

In-Depth Comparison of Eupahualin C and Espadalide in Prostate Cancer Cells Not Possible Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the potency of Eupahualin C and espadalide in prostate cancer cells cannot be provided at this time due to a significant lack of publicly available scientific literature and experimental data for these specific compounds. Extensive searches of chemical and biomedical databases have yielded no information on compounds named "this compound" or "espadalide" in the context of prostate cancer research.

This absence of data prevents the creation of a detailed comparison guide as requested. Key components of such a guide, including quantitative data on cytotoxic potency (e.g., IC50 values), detailed experimental protocols, and the elucidation of signaling pathways, are entirely dependent on the availability of primary research studies.

It is possible that "this compound" and "espadalide" may be subject to alternative naming conventions, represent very recently discovered compounds yet to be extensively studied, or the provided names may contain typographical errors. Without further clarifying information, such as alternative names, Chemical Abstracts Service (CAS) numbers, or the specific organisms from which these compounds are derived, a meaningful scientific comparison cannot be compiled.

For researchers, scientists, and drug development professionals interested in the discovery of novel therapeutics for prostate cancer, a vast body of literature exists on other natural products and synthetic compounds that have been evaluated for their efficacy against prostate cancer cell lines. These studies often include detailed methodologies and data that can be used for comparative analysis.

Should information on "this compound" and "espadalide" become available in the scientific domain, a thorough comparative guide could be developed. We encourage researchers with access to proprietary data on these compounds to publish their findings to contribute to the collective understanding of potential new treatments for prostate cancer.

Safety Operating Guide

Navigating the Disposal of Eupahualin C: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Eupahualin C necessitates a cautious approach to its disposal. In such instances, it is imperative to treat the compound as hazardous, adhering to stringent safety and environmental protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of this compound and associated waste materials responsibly. The following procedures are based on established best practices for handling chemicals with potential carcinogenic and aquatic toxicity characteristics.

Potential Hazard Profile

Without a dedicated SDS, the hazard profile of this compound must be inferred from general chemical safety principles. The following table summarizes potential hazards that should be assumed when handling this compound.

Hazard CategoryPotential Risks and Precautions
Health Hazards Acute Toxicity (Oral, Inhalation): May be harmful if swallowed or inhaled. Avoid creating dust or aerosols. Handle in a well-ventilated area or a chemical fume hood. Skin Sensitization: May cause an allergic skin reaction upon contact. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Carcinogenicity/Mutagenicity: Suspected of causing cancer or genetic defects. Handle with extreme care, using designated areas and equipment.[1][2][3]
Physical Hazards Combustibility: The compound or its solvents may be combustible. Keep away from heat, sparks, and open flames.
Environmental Hazards Aquatic Toxicity: Assumed to be harmful to aquatic life.[4][5][6][7] Prevent release to the environment. Do not dispose of down the drain.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of pure this compound and materials contaminated with it.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A fully fastened lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Pure this compound (Solid Waste):

    • If possible, collect in the original manufacturer's container.

    • If not, use a clearly labeled, sealable, and chemically compatible container.

    • Label the container as "Hazardous Waste" and include the full chemical name "this compound".[8][9]

    • Add a label indicating "Danger – Chemical Carcinogen".[1]

  • Liquid Waste (Solutions containing this compound):

    • Collect in a leak-proof, screw-cap container that is compatible with the solvents used.[10]

    • Do not mix with other waste streams unless they are compatible.

    • Label the container as "Hazardous Waste" and list all chemical components with their approximate concentrations.[8][9]

    • Keep the container closed except when adding waste.[10][11]

  • Contaminated Labware and Supplies (Solid Waste):

    • Sharps: Needles, scalpels, and contaminated glass slides must be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Waste".[10][12][13]

    • Non-Sharps: Gloves, bench paper, and other contaminated disposable items should be double-bagged in clear plastic bags and labeled as "Hazardous Waste".[10]

Storage of Hazardous Waste
  • Store all this compound waste in a designated "Satellite Accumulation Area" within the laboratory.[8]

  • Ensure secondary containment is used to capture any potential leaks.[10]

  • Segregate this compound waste from incompatible materials, such as acids and bases.[8]

Arranging for Disposal
  • Never dispose of this compound or its containers in the regular trash or down the sanitary sewer. [9][14]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[9][11]

  • Follow all institutional procedures for waste pickup, including completing any necessary forms or tags.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

Eupahualin_C_Disposal_Workflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid Pure Solid or Contaminated Solid waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid sharps Contaminated Sharps? solid->sharps liquid_container Collect in Sealable, Compatible Container liquid->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps->sharps_container Yes non_sharps_container Double-Bag and Seal sharps->non_sharps_container No labeling Label as 'Hazardous Waste' - this compound - 'Chemical Carcinogen' - List all components sharps_container->labeling non_sharps_container->labeling liquid_container->labeling storage Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Disposal decision workflow for this compound waste.

References

Personal protective equipment for handling Eupahualin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Eupahualin C, a member of the sesquiterpene lactone chemical class. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

This compound is a sesquiterpene lactone, a class of compounds known to be potential skin sensitizers, causing allergic contact dermatitis[1][2]. Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory to prevent adverse health effects.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary PPE for handling this compound. It is imperative to wear the specified equipment at all times when working with this compound.

Protection Type Required Equipment Specifications and Rationale
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended to protect against skin contact with sesquiterpene lactones[1][3]. Always inspect gloves for tears or holes before use.
Eye and Face Protection Safety goggles or face shieldTightly fitting safety goggles or a face shield are necessary to protect against splashes[4].
Body Protection Laboratory coat or chemical-resistant apronA lab coat should be worn to protect skin and clothing. For tasks with a higher risk of splashing, a chemical-resistant apron is required[3].
Respiratory Protection Filtering half mask or respiratorIn situations where dust or aerosols may be generated, a certified filtering half mask or a half mask with appropriate filters is required to prevent inhalation[4].

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a well-ventilated, designated area away from incompatible materials.

  • Keep the container tightly closed when not in use[5][6].

2. Preparation and Handling:

  • All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid direct contact with the skin, eyes, and clothing[5].

  • Do not eat, drink, or smoke in the handling area[5].

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly.

4. First Aid Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water[5]. If skin irritation or a rash occurs, seek medical attention[6].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[7].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention[5].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[5].

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, absorbent materials) and liquid waste in separate, clearly labeled, and sealed containers.

    • Do not mix with other waste streams unless compatibility has been confirmed[8].

  • Labeling and Storage:

    • Label waste containers with "Hazardous Waste" and list the chemical contents.

    • Store waste containers in a designated satellite accumulation area, away from ignition sources[8].

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office[8][9]. Follow all local, state, and federal regulations for hazardous waste disposal[5].

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather necessary materials and reagents prep_hood->prep_materials handle_weigh Weigh this compound in fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve/prepare solution in fume hood handle_weigh->handle_dissolve handle_experiment Conduct experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate work surfaces handle_experiment->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label hazardous waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.